3,4-Dichlor-5-methoxyphenol
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H6Cl2O2 |
|---|---|
Molecular Weight |
193.02 g/mol |
IUPAC Name |
3,4-dichloro-5-methoxyphenol |
InChI |
InChI=1S/C7H6Cl2O2/c1-11-6-3-4(10)2-5(8)7(6)9/h2-3,10H,1H3 |
InChI Key |
VLVWNAYQOZYPNB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)O)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Strategies for the Synthesis of 3,4-Dichlor-5-methoxyphenol
The creation of the specific arrangement of substituents in this compound can be approached from several different angles, each with its own set of challenges and advantages. Key considerations in any proposed synthesis are the order of introduction of the chloro and methoxy (B1213986) substituents and the management of their electronic and steric influences on subsequent reactions.
A direct approach to the synthesis of this compound could involve the regioselective chlorination of a suitable methoxyphenolic precursor. A potential starting material for this strategy is 3-Chloro-5-methoxyphenol (B1581831). In this molecule, the hydroxyl (-OH) and methoxy (-OCH3) groups are both ortho-, para-directing for electrophilic aromatic substitution. The hydroxyl group is a more potent activating group than the methoxy group.
The positions ortho and para to the hydroxyl group are 2, 4, and 6. The positions ortho and para to the methoxy group are also 2, 4, and 6. Therefore, electrophilic chlorination is expected to be strongly directed to these positions. The target molecule requires the introduction of a second chlorine atom at the C4 position. Given the directing effects of the existing substituents, the C4 position is activated, making this a plausible transformation.
Table 1: Potential Chlorinating Agents for Phenolic Precursors
| Chlorinating Agent | Typical Conditions | Remarks |
|---|---|---|
| Chlorine (Cl₂) | Lewis acid catalyst (e.g., AlCl₃, FeCl₃) | Can lead to over-chlorination and isomer mixtures. |
| Sulfuryl chloride (SO₂Cl₂) | Can be used with or without a catalyst. | Often provides better selectivity than Cl₂. nih.gov |
The primary challenge in this approach is achieving monochlorination at the desired C4 position without significant formation of other isomers (e.g., 2,3-dichloro-5-methoxyphenol or 2,5-dichloro-3-methoxyphenol) or polychlorinated byproducts. The reaction conditions, including the choice of chlorinating agent, solvent, and temperature, would need to be carefully optimized to maximize the yield of the desired product.
An alternative strategy involves introducing the methoxy group onto a pre-existing dichlorophenol framework. A logical starting material for this pathway is 3,4,5-trichlorophenol (B165643). nih.gov The introduction of the methoxy group would likely proceed via a nucleophilic aromatic substitution (SNAr) reaction, where sodium methoxide (B1231860) serves as the nucleophile, displacing one of the chlorine atoms.
For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups. libretexts.org In the case of 3,4,5-trichlorophenol, the chlorine atoms themselves are electron-withdrawing. Furthermore, under basic conditions, the phenolic hydroxyl group is deprotonated to form a phenoxide. This phenoxide is a strongly activating group for SNAr, as the negative charge can be delocalized onto the aromatic ring, particularly at the ortho and para positions.
In the 3,4,5-trichlorophenoxide ion, the chlorine atoms at C3 and C5 are ortho to the phenoxide, and the chlorine at C4 is para. This positioning activates all three chlorine atoms for nucleophilic attack. The challenge then becomes achieving selective monosubstitution at the C5 position. Steric hindrance might play a role in directing the incoming methoxide group. The relative rates of substitution at the different positions would determine the product distribution. It is possible that a mixture of isomers would be formed, requiring subsequent separation.
Complex polysubstituted aromatic compounds are often best prepared through multi-step synthetic sequences that allow for the controlled, stepwise introduction of functional groups. nih.govresearchgate.netoregonstate.eduaskthenerd.com A hypothetical multi-step synthesis of this compound could begin with a simpler, commercially available aromatic compound and build the required substitution pattern.
One possible retrosynthetic analysis could start by disconnecting the methoxy group, leading back to 3,4,5-trichlorophenol as an intermediate, as discussed in the previous section. Another approach could involve a sequence such as:
Nitration: Begin with a compound like 1,2-dichlorobenzene (B45396) and introduce a nitro group. The directing effects of the chlorine atoms would need to be considered to obtain the desired regiochemistry.
Further Functionalization: Introduce other necessary groups through a series of reactions.
Reduction and Diazotization: A nitro group can be reduced to an amine, which can then be converted to a diazonium salt. Diazonium salts are versatile intermediates that can be converted into a variety of functional groups, including hydroxyl and methoxy groups.
Modern organic synthesis relies heavily on catalytic methods to achieve transformations that would otherwise be difficult or inefficient. For the synthesis of this compound, several catalytic strategies could be envisioned.
As mentioned in section 2.1.2, Nucleophilic Aromatic Substitution (SNAr) is a key reaction for the synthesis of aryl ethers from activated aryl halides. chemistrysteps.com The mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group. libretexts.org
For the methoxylation of 3,4,5-trichlorophenol, the reaction would be:
3,4,5-trichlorophenol + CH₃ONa → 3,4-Dichloro-5-methoxyphenol + NaCl
The reaction is facilitated by the presence of electron-withdrawing substituents (the chlorine atoms) and the formation of the activating phenoxide ion under basic conditions. libretexts.org While this reaction is mechanistically sound, achieving selectivity for the C5 position over the C3 and C4 positions would be the primary obstacle to overcome. In some cases, the use of transition metal catalysts can influence the regioselectivity of SNAr reactions. nih.gov
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds. mdpi.com While typically used to connect two aryl groups, variations of this methodology can be used to form other types of bonds.
In the context of synthesizing this compound, a Suzuki-Miyaura reaction is not the most direct approach for introducing a methoxy group. However, it could be employed in the synthesis of a precursor. For instance, a suitably protected dichlorobromophenol could potentially be coupled with a methoxy-containing boronic acid derivative.
A more relevant application of Suzuki-Miyaura coupling would be in the selective functionalization of polychlorinated aromatics. acs.orgresearchgate.netnih.gov For example, if one were to start with a polychlorinated phenol (B47542), it is sometimes possible to selectively couple at one position while leaving other halogen atoms intact. This allows for the stepwise construction of complex molecules. The development of ligands and reaction conditions for the selective coupling of polychlorinated aromatics is an active area of research. acs.org
Application of Established Catalytic Methods
Grignard Reagent Applications for Substituted Aromatic Rings
Grignard reagents (R-MgX) are powerful nucleophiles used extensively in organic synthesis for the formation of carbon-carbon bonds. In the context of substituted aromatic rings like 3,4-dichloro-5-methoxyphenol, their application can be multifaceted. While the acidic proton of the phenolic hydroxyl group would be quenched by a Grignard reagent, rendering the ring less reactive towards nucleophilic attack, the corresponding phenoxide could be used in subsequent reactions.
A more direct application involves the displacement of alkoxy groups from aromatic rings, a reaction that proceeds via an inner-sphere attack mechanism. This process is facilitated by the formation of a stable chelate between the magnesium atom of the Grignard reagent and the oxygen atoms of the alkoxy and a nearby ortho-carbonyl group. While 3,4-dichloro-5-methoxyphenol lacks an ortho-carbonyl group, this principle highlights a potential, albeit challenging, pathway for selectively replacing the methoxy group with an alkyl or aryl group introduced by the Grignard reagent, should the molecule be modified to include a suitable chelating group.
The general reactivity for such displacements is outlined below:
Reaction Scheme: Grignard-mediated Alkoxy Displacement
Where Ar is an aromatic ring, OR is the alkoxy group, and R' is from the Grignard reagent.
Computational studies have shown that these reactions proceed through a metalaoxetane transition state, and the presence of a strong magnesium chelate dictates the reactivity and selectivity. Organolithium and organozinc reagents are generally less effective for this specific transformation.
Friedel-Crafts Alkylation Analogues
Friedel-Crafts reactions are a cornerstone of aromatic chemistry, enabling the attachment of alkyl or acyl substituents to an aromatic ring through electrophilic aromatic substitution. For a substituted phenol like 3,4-dichloro-5-methoxyphenol, the existing groups on the ring heavily influence the outcome of such reactions. The hydroxyl (-OH) and methoxy (-OCH₃) groups are powerful activating groups and ortho-, para-directors, while the chloro (-Cl) groups are deactivating yet also ortho-, para-directing.
The combined effect of these substituents would direct incoming electrophiles to the C2 and C6 positions, which are ortho to the hydroxyl and methoxy groups. The C2 position is sterically hindered by two adjacent chlorine atoms, making the C6 position the most likely site for alkylation.
The reaction requires a Lewis acid catalyst to generate a carbocation electrophile from an alkylating agent (e.g., an alkyl halide or alkene). However, the phenolic hydroxyl group can coordinate with the Lewis acid, potentially deactivating it. Therefore, milder catalysts or protective group strategies may be necessary for efficient transformation.
Table 1: Lewis Acid Catalysts for Friedel-Crafts Alkylation
| Activity Level | Catalysts |
|---|---|
| Very Active | AlCl₃, AlBr₃, GaCl₃, SbF₅, MoCl₅ |
| Moderately Active | InCl₃, FeCl₃, SbCl₅, SnCl₄ |
| Mild | BCl₃, TiCl₄, FeCl₂ |
This table summarizes various Lewis acids grouped by their catalytic activity in Friedel-Crafts alkylation reactions.
Limitations of this reaction include the possibility of carbocation rearrangements for primary and secondary alkylating agents and the fact that aromatic rings with strongly deactivating substituents or amino groups will not react.
Ullmann Reaction Pathways for Aryl Ether Formation
The Ullmann reaction, or Ullmann condensation, is a classic method for synthesizing diaryl ethers. The reaction involves the copper-catalyzed coupling of an aryl halide with a phenol (or its corresponding phenoxide). In this context, 3,4-dichloro-5-methoxyphenol could serve as the nucleophilic phenol component, reacting with a different aryl halide to form a complex diaryl ether.
The general reaction is as follows:
This reaction typically requires high temperatures (100-350 °C) and a copper catalyst, often in the form of finely divided copper or copper bronze. Modern variations have been developed that proceed under milder conditions using copper (I) catalysts, various ligands, and a suitable base, such as potassium carbonate or cesium carbonate. Research has shown that electron-poor aryl halides and electron-rich phenols tend to give the highest yields. The reaction can be performed in non-polar solvents like toluene (B28343) or xylene.
Table 2: Typical Conditions for Ullmann Aryl Ether Synthesis
| Component | Examples | Purpose |
|---|---|---|
| Aryl Halide | Aryl Bromides, Aryl Iodides | Electrophilic Partner |
| Phenol | 3,4-dichloro-5-methoxyphenol | Nucleophilic Partner |
| Catalyst | Cu, CuI, CuIPPh₃, CuO-NPs | Facilitates C-O bond formation |
| Base | K₂CO₃, Cs₂CO₃, KOH | Deprotonates the phenol |
| Solvent | Toluene, Xylene, DMF, DMAc | Reaction Medium |
This table outlines the key components and their roles in the Ullmann condensation for forming aryl ethers.
Investigation of Reaction Mechanisms and Kinetics during Synthesis
Mechanistic Studies of Halogenation Reactions
Halogenation of phenols proceeds via an electrophilic aromatic substitution mechanism. The hydroxyl group is a strongly activating ortho-, para-director, making phenols highly susceptible to halogenation even without a Lewis acid catalyst. For 3,4-dichloro-5-methoxyphenol, the aromatic ring is already substituted with two chlorine atoms. Further halogenation would be governed by the directing effects of all three substituents (-OH, -OCH₃, -Cl).
The mechanism involves the following steps:
Generation of the Electrophile: The halogen molecule (e.g., Br₂) is polarized by the electron-rich aromatic ring.
Nucleophilic Attack: The π-system of the phenol attacks the electrophilic halogen, forming a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate.
Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the halogen, restoring the aromaticity of the ring.
The rate and regioselectivity of the reaction are influenced by the solvent. In polar solvents, the phenol can ionize to the more reactive phenoxide ion, often leading to polysubstitution. In non-polar solvents like CS₂ or CCl₄, the reaction is slower and can be controlled to achieve monosubstitution. The activating effects of the -OH and -OCH₃ groups in 3,4-dichloro-5-methoxyphenol would strongly direct an incoming halogen to the C6 position.
Kinetics of Methoxy Group Introduction
The introduction of a methoxy group onto an aromatic ring can be achieved through several methods, most commonly via the methylation of a hydroxyl group. This process, a Williamson ether synthesis, involves deprotonating the phenol with a base to form a phenoxide, which then acts as a nucleophile to attack a methylating agent like dimethyl sulfate (B86663) or methyl iodide.
The kinetics of this Sₙ2 reaction are dependent on the concentration of both the phenoxide and the methylating agent, as well as temperature and solvent. The rate is generally fast due to the high nucleophilicity of the phenoxide ion.
Alternatively, a methoxy group can be introduced by the nucleophilic substitution of a halogen on the aromatic ring by a methoxide anion. This reaction is typically difficult unless the ring is activated by strong electron-withdrawing groups. However, the reaction can be facilitated by forming a chromium tricarbonyl complex with the aromatic ring, which significantly enhances its susceptibility to nucleophilic attack. Studies have shown that incorporating methoxy groups onto an aromatic ring can accelerate the kinetics of subsequent reactions, partly due to their electron-donating properties.
Preparation of Research-Oriented Derivatives
The functional groups present in 3,4-dichloro-5-methoxyphenol—a hydroxyl group, a methoxy group, and two chlorine atoms on an aromatic ring—offer several handles for the preparation of research-oriented derivatives.
O-Alkylation/O-Acylation: The phenolic hydroxyl group is the most reactive site for derivatization. It can be readily converted into a variety of ethers or esters through reactions with alkyl halides (Williamson ether synthesis) or acyl chlorides/anhydrides, respectively. These modifications can be used to alter the molecule's solubility, lipophilicity, and electronic properties.
Electrophilic Aromatic Substitution: As discussed under Friedel-Crafts reactions (2.1.4.4) and halogenation (2.2.1), the C6 position of the aromatic ring is activated and available for further substitution. Reactions such as nitration, sulfonation, or formylation (e.g., via the Reimer-Tiemann reaction) could introduce new functional groups, creating a library of derivatives for further study.
Cross-Coupling Reactions: The chlorine atoms on the ring, while generally less reactive than bromine or iodine, can potentially participate in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) under specific catalytic conditions. This would allow for the formation of C-C, C-N, or C-O bonds at the C3 or C4 positions, leading to highly complex molecular architectures.
These derivatization strategies allow for the systematic modification of the parent compound to probe structure-activity relationships in various chemical and biological contexts.
Etherification and Esterification Strategies for Functionalization
The presence of a hydroxyl group on the aromatic ring of 3,4-dichloro-5-methoxyphenol allows for the straightforward synthesis of various ether and ester derivatives. These reactions are fundamental in organic synthesis for modifying the polarity, solubility, and reactivity of the parent molecule.
Etherification
A common and effective method for the etherification of phenols is the Williamson ether synthesis. This reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution reaction with an alkyl halide.
A general procedure for the etherification of a phenol, such as 3,4-dichloro-5-methoxyphenol, involves dissolving the phenol in a suitable polar aprotic solvent like acetonitrile (B52724) or N,N-dimethylformamide. A base, typically a carbonate such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is added to the solution to deprotonate the phenolic hydroxyl group. Subsequently, an alkylating agent, which is usually a primary alkyl halide (e.g., methyl iodide, ethyl bromide), is introduced. The reaction mixture is then stirred, often with heating, for a period ranging from a few hours to overnight to ensure the completion of the reaction.
The following table illustrates potential etherification reactions of 3,4-dichloro-5-methoxyphenol with various alkylating agents.
| Alkylating Agent | Base | Solvent | Product |
| Methyl iodide (CH₃I) | K₂CO₃ | Acetonitrile | 3,4-dichloro-1,5-dimethoxybenzene |
| Ethyl bromide (C₂H₅Br) | K₂CO₃ | DMF | 1-ethoxy-3,4-dichloro-5-methoxybenzene |
| Benzyl chloride (C₇H₇Cl) | Cs₂CO₃ | Acetonitrile | 1-(benzyloxy)-3,4-dichloro-5-methoxybenzene |
Esterification
The esterification of 3,4-dichloro-5-methoxyphenol can be readily achieved by reacting it with an acylating agent such as an acyl chloride or a carboxylic acid anhydride (B1165640). These reactions are typically carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl or a carboxylic acid) and to facilitate the reaction.
For instance, the reaction of 3,4-dichloro-5-methoxyphenol with an acyl chloride, like acetyl chloride, would proceed by mixing the phenol with the acyl chloride in a non-protic solvent. A tertiary amine, such as triethylamine (B128534) or pyridine, is commonly added as a base. The reaction is often exothermic and may be cooled initially, then allowed to proceed at room temperature.
Alternatively, a carboxylic acid anhydride, such as acetic anhydride, can be used for acylation. This reaction is also typically performed in the presence of a base like pyridine, which can also serve as the solvent. The reaction mixture is often heated to ensure complete conversion to the ester.
The table below provides examples of esterification reactions that could be performed on 3,4-dichloro-5-methoxyphenol.
| Acylating Agent | Base/Catalyst | Solvent | Product |
| Acetyl chloride (CH₃COCl) | Triethylamine | Dichloromethane | 3,4-dichloro-5-methoxyphenyl acetate (B1210297) |
| Acetic anhydride ((CH₃CO)₂O) | Pyridine | Pyridine | 3,4-dichloro-5-methoxyphenyl acetate |
| Benzoyl chloride (C₇H₅ClO) | Pyridine | Dichloromethane | 3,4-dichloro-5-methoxyphenyl benzoate |
Silylation for Analytical or Protective Purposes (e.g., trimethylsilyl (B98337) derivatives)
Silylation is a chemical modification process that involves replacing an active hydrogen atom in a molecule, such as the hydrogen of a hydroxyl group, with a silyl (B83357) group, most commonly a trimethylsilyl (TMS) group. For phenols like 3,4-dichloro-5-methoxyphenol, silylation of the hydroxyl group is a crucial derivatization technique, particularly for analytical purposes such as gas chromatography-mass spectrometry (GC-MS).
The primary goal of silylating phenols is to increase their volatility and thermal stability, which are essential properties for successful GC analysis. The replacement of the polar hydroxyl group with a nonpolar trimethylsilyl group reduces intermolecular hydrogen bonding, thereby lowering the boiling point of the compound and improving its chromatographic behavior. This leads to sharper, more symmetrical peaks and enhanced detection sensitivity.
A variety of silylating agents are available for the derivatization of phenols. The choice of reagent often depends on the reactivity of the phenol and the desired reaction conditions. Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and trimethylchlorosilane (TMCS), which is often used as a catalyst.
The silylation reaction is typically carried out by dissolving the phenol in an appropriate solvent and adding the silylating agent. The reaction is often rapid and can be performed at room temperature or with gentle heating.
The following table summarizes some common silylating agents used for the derivatization of phenols and their typical applications.
| Silylating Agent | Abbreviation | Typical Application |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | GC-MS analysis of phenols |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Derivatization of a wide range of compounds including phenols for GC-MS |
| Trimethylchlorosilane | TMCS | Often used as a catalyst with other silylating agents |
| N,O-Bis(trimethylsilyl)acetamide | BSA | Silylation of phenols and other polar compounds |
| N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide | MTBSTFA | Forms more stable tert-butyldimethylsilyl (TBDMS) derivatives |
Spectroscopic and Structural Elucidation
Vibrational Spectroscopy (FTIR, FT-Raman)
Vibrational spectroscopy is a powerful non-destructive technique for identifying the functional groups present in a molecule. The infrared and Raman spectra are complementary, providing a comprehensive vibrational profile of the compound.
The key functional groups in 3,4-Dichloro-5-methoxyphenol each produce characteristic vibrations in the infrared and Raman spectra.
O-H Vibrations: The phenolic hydroxyl (O-H) group gives rise to a strong, broad stretching band in the FTIR spectrum, typically in the range of 3500-3200 cm⁻¹. okstate.edu The broadness is indicative of intermolecular hydrogen bonding. The corresponding O-H in-plane bending vibration is expected in the 1410-1260 cm⁻¹ region.
C-H Vibrations: Aromatic C-H stretching vibrations are anticipated to appear in the 3100-3000 cm⁻¹ range. nih.govajol.info The aliphatic C-H stretching vibrations of the methoxy (B1213986) (-OCH₃) group are typically observed between 3000-2850 cm⁻¹. nih.gov
C-O Vibrations: The spectrum will feature two distinct C-O stretching vibrations. The stretching of the aryl C-O bond of the phenol (B47542) group is expected to produce a strong band around 1250 cm⁻¹. ias.ac.in The asymmetric and symmetric stretching of the aryl-alkyl ether linkage (Ar-O-CH₃) will result in characteristic bands, typically with a strong absorption near 1250 cm⁻¹ and another near 1040 cm⁻¹.
Table 1: Predicted Characteristic Vibrational Frequencies for 3,4-Dichloro-5-methoxyphenol
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Phenolic O-H | Stretching | 3500 - 3200 (Broad) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aliphatic C-H (-OCH₃) | Stretching | 3000 - 2850 |
| Aromatic C=C | Stretching | 1600 - 1450 |
| Phenolic C-O | Stretching | ~1250 |
| Ether Ar-O-C | Asymmetric/Symmetric Stretching | ~1250 and ~1040 |
| Aromatic C-Cl | Stretching | 1095 - 620 |
The substitution pattern on the benzene (B151609) ring significantly influences the C=C stretching and C-H bending vibrations.
C=C Ring Stretching: The aromatic ring itself produces a series of characteristic stretching vibrations, typically appearing as a group of four bands in the 1625-1575 cm⁻¹ and 1525-1400 cm⁻¹ regions. The intensity and exact position of these bands are sensitive to the nature and position of the substituents.
C-H Out-of-Plane Bending: The C-H out-of-plane bending (γCH) vibrations are highly diagnostic of the substitution pattern on the aromatic ring. For a 1,2,3,5-tetrasubstituted benzene ring, which corresponds to the substitution pattern of 3,4-Dichloro-5-methoxyphenol, specific patterns of absorption are expected in the 900-800 cm⁻¹ region, though they can sometimes be weak. okstate.edu
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. Current time information in Bangalore, IN. It is a cornerstone for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of an ion's mass, often to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental formula. For 3,4-Dichlor-5-methoxyphenol (C₇H₆Cl₂O₂), HRMS can easily confirm its molecular formula by comparing the experimentally measured mass to the calculated exact mass.
The presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular ion [M]⁺•. Chlorine has two stable isotopes, ³⁵Cl (≈75.8% abundance) and ³⁷Cl (≈24.2% abundance). This leads to three main peaks in the molecular ion cluster:
[M]⁺•: The ion containing two ³⁵Cl atoms.
[M+2]⁺•: The ion containing one ³⁵Cl and one ³⁷Cl atom.
[M+4]⁺•: The ion containing two ³⁷Cl atoms.
The relative intensity ratio of these peaks is approximately 9:6:1, which is a definitive indicator for a dichlorinated compound.
Table 1: Predicted HRMS Data for this compound (C₇H₆Cl₂O₂) *
| Ion Formula | Isotopologue Formula | Calculated Exact Mass (Da) | Relative Abundance (%) |
|---|---|---|---|
| [M]⁺• | C₇H₆³⁵Cl₂O₂ | 191.97448 | 100.0 (Reference) |
| [M+2]⁺• | C₇H₆³⁵Cl³⁷ClO₂ | 193.97153 | ~65.9 |
| [M+4]⁺• | C₇H₆³⁷Cl₂O₂ | 195.96858 | ~10.8 |
Calculations are based on theoretical isotopic abundances and exact masses of the elements.
In electron ionization (EI) mass spectrometry, high-energy electrons bombard the molecule, causing it to ionize and break apart into smaller, charged fragments. The resulting fragmentation pattern is reproducible and serves as a "fingerprint" for the molecule's structure. Current time information in Bangalore, IN. For this compound, fragmentation would likely proceed through several key pathways characteristic of substituted phenols and anisoles.
Common fragmentation pathways for aromatic ethers include the loss of a methyl radical (·CH₃) from the methoxy group, followed by the loss of a neutral carbon monoxide (CO) molecule. Phenols typically show a strong molecular ion peak and can lose CO or a formyl radical (·CHO). Current time information in Bangalore, IN. The presence of chlorine atoms will influence the fragmentation, and fragments retaining the chlorine atoms will exhibit their own characteristic isotopic patterns.
Table 2: Predicted Key Mass Fragments for this compound *
| m/z (for ³⁵Cl) | Proposed Fragment Ion | Likely Neutral Loss |
|---|---|---|
| 192 | [C₇H₆Cl₂O₂]⁺• | (Molecular Ion) |
| 177 | [C₆H₃Cl₂O₂]⁺• | ·CH₃ |
| 149 | [C₅H₃Cl₂O]⁺• | ·CH₃, CO |
| 148 | [C₆H₄Cl₂O]⁺• | ·CHO |
| 113 | [C₅H₂ClO]⁺• | ·CH₃, CO, ·Cl |
This table presents a hypothetical fragmentation based on known chemical principles. The base peak would depend on the relative stability of the fragment ions.
Electronic Absorption Spectroscopy (UV-Vis)
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the promotion of electrons from lower to higher energy molecular orbitals.
The primary chromophore (light-absorbing part) in this compound is the substituted benzene ring. The presence of the hydroxyl (-OH), methoxy (-OCH₃), and chloro (-Cl) substituents, all of which have non-bonding electron pairs (n electrons), modifies the electronic structure of the benzene π-system. The main electronic transitions expected for this molecule are π → π* and n → π*.
π → π Transitions:* These involve the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. They are typically high-intensity absorptions. For substituted benzenes, these often appear as two distinct bands.
n → π Transitions:* These transitions involve promoting a non-bonding electron (from an oxygen atom) to an anti-bonding π* orbital of the aromatic ring. These transitions are generally much lower in intensity than π → π* transitions.
Table 3: Expected Electronic Transitions for this compound
| Transition Type | Orbitals Involved | Expected Region | Relative Intensity |
|---|---|---|---|
| π → π* | π (bonding) → π* (anti-bonding) | ~200-300 nm | High |
The polarity of the solvent can influence the energy of the molecular orbitals, leading to shifts in the absorption maxima (λ_max). This phenomenon, known as solvatochromism, can provide further insight into the nature of the electronic transitions.
Bathochromic Shift (Red Shift): An absorption maximum shifts to a longer wavelength. This typically occurs for π → π* transitions when the solvent polarity increases, as the more polar excited state is stabilized to a greater extent than the ground state.
Hypsochromic Shift (Blue Shift): An absorption maximum shifts to a shorter wavelength. This is characteristic of n → π* transitions in polar, protic solvents. The solvent molecules can form hydrogen bonds with the non-bonding electrons of the solute, lowering the energy of the ground state and thus increasing the energy required for the transition.
For this compound, changing from a non-polar solvent (e.g., hexane) to a polar, protic solvent (e.g., ethanol) would be expected to cause a red shift in the intense π → π* bands and a blue shift in the weak n → π* shoulder.
Table 4: Predicted Solvent Effects on the Absorption Spectra of this compound
| Transition Type | Change in Solvent Polarity | Expected Shift in λ_max | Name of Shift |
|---|---|---|---|
| π → π* | Non-polar → Polar | Increase (Longer λ) | Bathochromic (Red) |
X-ray Diffraction Studies for Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. It works by measuring how a crystal's ordered lattice of atoms diffracts a beam of X-rays. Analysis of the diffraction pattern allows for the calculation of the precise positions of each atom in the crystal's unit cell.
While no published crystal structure for this compound is available, an X-ray diffraction study would provide invaluable information, including:
Unambiguous Structural Confirmation: It would confirm the 1,2,4-substitution pattern of the chloro and methoxy groups relative to the phenolic hydroxyl group.
Detailed Geometric Parameters: Precise bond lengths, bond angles, and torsion angles for the entire molecule would be determined.
Intermolecular Interactions: The study would reveal how the molecules pack in the crystal lattice. This would include identifying and characterizing any hydrogen bonds involving the phenolic -OH group (as a donor) and potentially the methoxy oxygen (as an acceptor), as well as other non-covalent interactions like halogen bonding (involving the chlorine atoms) and π-π stacking between aromatic rings. This information is crucial for understanding the material's physical properties.
Crystallographic Data: Key parameters such as the crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell would be established.
Elucidation of Molecular Geometry and Bond Parameters
Information on the precise bond lengths, bond angles, and dihedral angles that define the three-dimensional shape of the 3,4-Dichloro-5-methoxyphenol molecule is not available in published literature. Such data is typically derived from X-ray crystallography studies, which have not been located for this compound.
Analysis of Crystal Packing and Intermolecular Interactions
Detailed analysis of how molecules of 3,4-Dichloro-5-methoxyphenol arrange themselves in a solid-state crystal lattice is unavailable. Consequently, information regarding the specific intermolecular forces, such as hydrogen bonding or halogen bonding, that govern its crystal packing cannot be provided.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. Among the most widely used methods are Density Functional Theory (DFT) and Møller-Plesset Perturbation Theory (MP2).
Density Functional Theory (DFT) is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. karazin.ua It has become highly popular for calculations in solid-state physics and quantum chemistry. DFT, particularly with hybrid functionals like B3LYP, offers a favorable balance between computational cost and accuracy for predicting molecular geometries, vibrational frequencies, and electronic properties. ijrte.orgnih.gov
Møller-Plesset Perturbation Theory (MP2) is a post-Hartree-Fock ab initio method that improves upon the Hartree-Fock method by incorporating electron correlation effects. researchgate.net It is a standard method for calculating small systems and provides a higher level of theory for more accurate energy and structure predictions, though typically at a greater computational expense than DFT. researchgate.net
For the illustrative case of 3-chloro-5-methoxyphenol (B1581831) (CMOP), calculations were performed using the DFT method with the B3LYP functional and various basis sets (e.g., 6-31+G(d,p) and 6-311++G(d,p)) to determine its structural and spectroscopic properties. ijrte.org
Geometry optimization is a computational procedure to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This process determines the most stable three-dimensional structure of a molecule, providing key information on bond lengths, bond angles, and dihedral angles.
For phenol (B47542) derivatives, the orientation of the hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups relative to the benzene (B151609) ring is crucial for determining the most stable conformation. In the study of 3-chloro-5-methoxyphenol (CMOP), DFT calculations were used to optimize the molecular geometry. ijrte.org The minimum energy for CMOP calculated by the DFT/B3LYP method with the 6-31+G(d,p) and 6-311++G(d,p) basis sets were -881.6170699 and -881.7378177 Hartrees, respectively. ijrte.org This process confirms that the calculated structure represents a true energy minimum, providing a reliable foundation for subsequent property calculations.
The optimized structural parameters for a similar compound, 2,6-dichloro-4-fluoro phenol, calculated using the B3LYP/6-311+G(d,p) method, show how substitutions on the benzene ring can slightly distort its hexagonal symmetry. karazin.ua For instance, the bond angles within the ring can deviate from the ideal 120° due to the electronic and steric effects of the substituents. karazin.ua A similar analysis for 3,4-Dichlor-5-methoxyphenol would reveal the precise influence of the two chlorine atoms and the methoxy group on the phenyl ring's geometry.
Computational methods are extensively used to calculate the vibrational frequencies of molecules, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. By comparing the calculated spectrum with the experimental one, chemists can confidently assign specific vibrational modes (stretching, bending, rocking) to each observed peak.
In the analysis of 3-chloro-5-methoxyphenol (CMOP), the vibrational frequencies were calculated using the DFT-B3LYP method. ijrte.org Since theoretical calculations often overestimate vibrational frequencies, a scaling factor (0.9613 for the B3LYP method) is typically applied to improve the agreement with experimental data. ijrte.org
The study provided detailed assignments for the 45 fundamental vibrational modes of CMOP. ijrte.org Key vibrational modes include:
O-H Stretching: The hydroxyl group's stretching vibration is a prominent feature in the IR spectrum. For CMOP, this was observed at 3485 cm⁻¹ in the IR and 3482 cm⁻¹ in the Raman spectrum. ijrte.org
C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. ijrte.org
C-Cl Stretching: The carbon-chlorine stretching vibration is highly dependent on its position on the ring. For CMOP, this mode was assigned to bands at 830 cm⁻¹ (IR) and 832 cm⁻¹ (Raman). ijrte.org
Methoxy Group Vibrations: The CH₃ group of the methoxy substituent has characteristic stretching, bending, and rocking modes that can be identified in the spectra. ijrte.org
A similar theoretical analysis for this compound would be instrumental in interpreting its experimental IR and Raman spectra, particularly in distinguishing the vibrational modes associated with the two C-Cl bonds at different positions.
Table 1: Selected Calculated vs. Experimental Vibrational Frequencies for 3-chloro-5-methoxyphenol (CMOP) ijrte.org
| Vibrational Assignment | Calculated Frequency (Scaled, cm⁻¹) | Experimental IR (cm⁻¹) | Experimental Raman (cm⁻¹) |
| O-H Stretch | 3487 | 3485 | 3482 |
| C-H Stretch | 3105 | 3102 | 3104 |
| C-H Stretch | 3086 | 3085 | 3088 |
| O-H In-plane Bend | 1114 | 1115 | 1115 |
| C-Cl Stretch | 831 | 830 | 832 |
| C-Cl In-plane Bend | 470 | - | 472 |
| C-Cl Out-of-plane Bend | 172 | - | 175 |
Data derived from DFT B3LYP/6-311++G(d,p) calculations.
The electronic structure of a molecule governs its reactivity, optical properties, and intermolecular interactions. Computational chemistry offers several powerful tools to analyze the distribution of electrons and identify key electronic features.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wuxibiology.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. youtube.com A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. karazin.ua
In the computational study of 3-chloro-5-methoxyphenol (CMOP), the HOMO and LUMO energies were calculated. ijrte.org The HOMO is primarily localized over the entire molecule, indicating the distribution of the highest energy electrons, while the LUMO is similarly delocalized. The HOMO-LUMO energy gap provides insight into the charge transfer interactions occurring within the molecule. For CMOP, the calculated HOMO-LUMO energy gap was found to be -5.16 eV. ijrte.org
Table 2: Frontier Molecular Orbital Energies for 3-chloro-5-methoxyphenol (CMOP) ijrte.org
| Parameter | Energy (eV) |
| HOMO Energy | -6.21 |
| LUMO Energy | -1.05 |
| Energy Gap (ΔE) | -5.16 |
Calculated using DFT B3LYP/6-311++G(d,p).
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov The MEP map illustrates the charge distribution on the molecule's surface, with different colors representing different potential values. wolframcloud.com
Red/Yellow Regions: Indicate negative electrostatic potential, rich in electron density. These are the most likely sites for electrophilic attack.
Blue Regions: Indicate positive electrostatic potential, corresponding to electron-poor areas. These are susceptible to nucleophilic attack.
Green Regions: Represent neutral or zero potential areas.
For 3-chloro-5-methoxyphenol (CMOP), the MEP map shows that the most negative potential (red and yellow) is localized over the oxygen atom of the hydroxyl group and the phenyl ring, indicating these are the primary sites for electrophilic attack. ijrte.org The most positive potential (blue) is found around the hydrogen atom of the hydroxyl group, making it the most probable site for nucleophilic interaction. ijrte.org This type of analysis is invaluable for understanding how the molecule will interact with other reagents and biological targets.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) elements, which correspond to the familiar Lewis structure representation. uni-muenchen.de
A key aspect of NBO analysis is the study of donor-acceptor interactions, which are quantified using second-order perturbation theory. The stabilization energy E(2) associated with the delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO is calculated. A larger E(2) value indicates a more significant interaction, representing stronger hyperconjugative or resonance effects that contribute to the molecule's stability. wisc.edu
In the study of 3-chloro-5-methoxyphenol (CMOP), NBO analysis was performed to understand intramolecular charge transfer and stabilization. ijrte.org The analysis reveals significant delocalization from the lone pairs of the oxygen and chlorine atoms into the antibonding orbitals (π) of the phenyl ring. For example, a strong interaction is observed from a lone pair (LP) of the hydroxyl oxygen atom to the π orbitals of the C1-C6 and C1-C2 bonds. These interactions stabilize the molecule by spreading electron density over the aromatic system. ijrte.org
Table 3: Selected Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for 3-chloro-5-methoxyphenol (CMOP) ijrte.org
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (O₇) | π* (C₁-C₂) | 21.01 | π-conjugation |
| LP (O₇) | π* (C₁-C₆) | 21.01 | π-conjugation |
| LP (Cl₁₁) | π* (C₃-C₄) | 18.01 | π-conjugation |
| π (C₃-C₄) | π* (C₅-C₆) | 17.51 | Intramolecular Charge Transfer |
| π (C₅-C₆) | π* (C₁-C₂) | 20.02 | Intramolecular Charge Transfer |
E(2) estimates the stabilization energy from donor-acceptor interactions. LP denotes a lone pair orbital.
Electronic Structure Analysis
Mulliken Population Analysis and Atomic Charge Distributions
In a molecule like this compound, the electronegative chlorine, oxygen, and to a lesser extent, the methoxy group's oxygen atom, are expected to draw electron density, resulting in negative partial charges. Conversely, the hydrogen atoms and the carbon atoms bonded to these electronegative groups will likely exhibit positive partial charges.
Table 1: Illustrative Mulliken Atomic Charges for a Substituted Phenol (3-chloro-5-methoxyphenol) Calculated via DFT/B3LYP ijrte.org
| Atom | Partial Charge (e) |
| C1 | 0.28 |
| C2 | -0.21 |
| C3 | 0.25 |
| C4 | -0.20 |
| C5 | 0.23 |
| C6 | -0.19 |
| O (hydroxyl) | -0.65 |
| H (hydroxyl) | 0.45 |
| O (methoxy) | -0.55 |
| C (methoxy) | 0.15 |
| H (methoxy) | 0.10 - 0.12 |
| Cl | -0.10 |
Note: This data is for 3-chloro-5-methoxyphenol and serves as an illustrative example. The numbering of atoms may differ from this compound. The presence of a second chlorine atom at the C4 position in this compound would further alter the charge distribution, likely making the aromatic ring more electron-deficient.
Prediction of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of significant interest for their applications in optoelectronics, including frequency conversion and optical switching. frontiersin.org Computational methods, particularly DFT, are instrumental in predicting the NLO properties of molecules. Key parameters include the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). jmcs.org.mx Molecules with large hyperpolarizability values are considered promising candidates for NLO applications.
The NLO response of organic molecules is often associated with intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group through a π-conjugated system. nih.gov In this compound, the hydroxyl and methoxy groups act as electron donors, while the chlorine atoms are electron-withdrawing. The aromatic ring serves as the π-bridge. This donor-acceptor arrangement suggests that the molecule could exhibit NLO properties.
Although specific NLO calculations for this compound are not documented, theoretical studies on similar push-pull aromatic systems provide a basis for prediction. The magnitude of the NLO response would be dependent on the efficiency of the charge transfer, which is influenced by the electronic nature and relative positions of the substituents.
Table 2: Key Parameters for Evaluating NLO Properties
| Parameter | Symbol | Description |
| Dipole Moment | μ | A measure of the overall polarity of the molecule. |
| Linear Polarizability | α | The measure of the ease with which the electron cloud can be distorted by an external electric field. |
| First Hyperpolarizability | β | A measure of the second-order NLO response of the molecule. |
Note: The actual values for this compound would require specific quantum chemical calculations. The presence of multiple donor and acceptor groups can lead to complex NLO behavior.
Molecular Dynamics Simulations for Conformational Dynamics in Solution
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net For a molecule like this compound, MD simulations can provide critical insights into its conformational flexibility, solvation, and interactions with its environment, such as a solvent like water. nih.govnih.gov
In a solvent, the orientation and dynamics of the hydroxyl (-OH) and methoxy (-OCH₃) groups are of particular interest. These groups can rotate around their bonds to the aromatic ring, leading to different conformers. MD simulations can reveal the preferred conformations in solution and the energy barriers between them. Furthermore, the hydroxyl group is capable of forming hydrogen bonds with solvent molecules, which will significantly influence its orientation and the molecule's solubility.
A typical MD simulation would involve placing a model of this compound in a simulation box filled with solvent molecules (e.g., water). The interactions between all atoms are described by a force field, and Newton's equations of motion are solved iteratively to trace the trajectory of each atom. Analysis of these trajectories can yield information on:
Solvation Shell Structure: How solvent molecules arrange around the solute.
Hydrogen Bonding Dynamics: The lifetime and geometry of hydrogen bonds between the phenol and the solvent.
Rotational Dynamics: The rotational freedom and preferred angles of the hydroxyl and methoxy groups.
These simulations are crucial for understanding how the molecule behaves in a realistic chemical environment, which is fundamental to its reactivity and biological interactions.
Prediction of Spectroscopic Properties from First Principles
Computational quantum chemistry can predict various spectroscopic properties from first principles, providing a powerful tool for interpreting experimental spectra. scispace.com DFT calculations are commonly used to compute vibrational frequencies (Infrared and Raman spectra), electronic transitions (UV-Visible spectra), and NMR chemical shifts.
A detailed theoretical and experimental spectroscopic study has been conducted on the closely related 3-chloro-5-methoxyphenol . ijrte.org The calculated vibrational frequencies, using the B3LYP functional, showed good agreement with the experimental FT-IR and FT-Raman spectra after applying a suitable scaling factor to account for anharmonicity. ijrte.org
Key vibrational modes for substituted phenols include:
O-H Stretching: A characteristic broad band, typically in the 3200-3600 cm⁻¹ region, sensitive to hydrogen bonding.
C-H Stretching: Aromatic C-H stretches usually appear in the 3000-3100 cm⁻¹ range.
C-O Stretching: Associated with the hydroxyl and methoxy groups.
C-Cl Stretching: Typically observed in the 550-850 cm⁻¹ region. ijrte.org
Ring Vibrations: Complex modes involving the stretching and bending of the aromatic ring.
Table 3: Illustrative Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for Key Modes in 3-chloro-5-methoxyphenol ijrte.org
| Vibrational Mode | Calculated Frequency (Scaled) | Experimental Frequency (IR) | Experimental Frequency (Raman) |
| O-H Stretch | 3560 | 3485 | 3482 |
| Aromatic C-H Stretch | 3080 | 3075 | 3085 |
| C-O Stretch (hydroxyl) | 1250 | 1245 | 1255 |
| C-Cl Stretch | 835 | 830 | 832 |
Note: This data is for 3-chloro-5-methoxyphenol. The addition of a second chlorine atom in this compound would introduce additional C-Cl vibrational modes and shift the frequencies of other modes due to changes in mass and electronic distribution.
Thermochemical Calculations (e.g., Formation Enthalpies, Gibbs Free Energies)
Thermochemical properties, such as the standard enthalpy of formation (ΔfH°), entropy (S°), and Gibbs free energy of formation (ΔfG°), are fundamental to understanding the stability and reactivity of a compound. High-level computational methods, such as the Gaussian-n (e.g., G3, G4) and Complete Basis Set (CBS) methods, can predict these values with high accuracy. acs.org
These calculations typically involve:
Geometry Optimization: Finding the lowest energy structure of the molecule.
Frequency Calculation: Determining the vibrational frequencies to compute thermal corrections to the enthalpy and entropy.
Single-Point Energy Calculation: A high-accuracy calculation of the electronic energy.
The enthalpy of formation can be calculated using atomization or isodesmic reaction schemes, where the molecule is broken down into simpler species with well-known experimental thermochemical data. Isodesmic reactions, which conserve the number and types of chemical bonds, are often preferred as they benefit from the cancellation of systematic errors in the calculations.
While specific high-accuracy thermochemical data for this compound is not available, studies on methoxyphenols and chlorinated phenols demonstrate the reliability of methods like G3MP2B3 for determining these properties. jst.go.jpchemrxiv.org Such data is invaluable for modeling chemical processes, including combustion and environmental degradation pathways.
Table 4: Key Thermochemical Properties Obtainable from Computational Methods
| Property | Symbol | Description |
| Standard Enthalpy of Formation | ΔfH° | The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. |
| Standard Gibbs Free Energy of Formation | ΔfG° | The change in Gibbs free energy for the formation of one mole of the compound from its elements in their standard states; indicates thermodynamic stability. |
| Standard Entropy | S° | A measure of the randomness or disorder of the molecule. |
| Heat Capacity | Cp | The amount of heat required to raise the temperature of the substance by one degree. |
Derivation of Structure-Property Relationships from Computational Data
Computational data for a series of related compounds can be used to develop Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR). researchgate.net These models correlate molecular descriptors (calculated properties) with experimental activities or properties. jst.go.jp
For a class of compounds like substituted phenols, computational descriptors can elucidate how changes in structure affect properties like toxicity, antioxidant activity, or environmental fate. nih.gov Key descriptors often derived from computational studies include:
Electronic Descriptors: HOMO/LUMO energies, energy gap, partial atomic charges, dipole moment. These relate to the molecule's reactivity and ability to participate in charge-transfer interactions.
Thermodynamic Descriptors: Enthalpy of formation, Gibbs free energy. These relate to the stability of the molecule.
Topological/Steric Descriptors: Molecular surface area, volume. These relate to how the molecule fits into biological receptors or interacts with its environment.
By analyzing a dataset of chlorinated and methoxylated phenols, one could establish a QSAR model. For example, the toxicity of phenols is often correlated with their hydrophobicity (logP) and electronic parameters like the HOMO energy. jst.go.jp Computational chemistry provides a route to calculate these descriptors for new or untested molecules like this compound, allowing for the prediction of their properties without the need for extensive experimental work. This predictive capability is a cornerstone of modern chemical risk assessment and drug design.
Environmental Fate and Degradation Mechanisms
Abiotic Degradation Pathways
Abiotic degradation encompasses the chemical transformation of a compound without the involvement of biological organisms. These processes are primarily driven by physical and chemical factors present in the environment, such as sunlight and water.
Information specifically concerning the chemical hydrolysis of 3,4-Dichloro-5-methoxyphenol in environmental media is limited. Generally, the susceptibility of a chlorinated aromatic compound to hydrolysis depends on the substitution pattern on the aromatic ring and the pH of the surrounding medium. The presence of chlorine atoms on the benzene (B151609) ring can influence the electron density and, consequently, the reactivity of the molecule towards nucleophilic attack by water. While the ether linkage of the methoxy (B1213986) group can also be subject to hydrolysis under certain conditions, detailed experimental data on the hydrolysis rates and products for this specific compound are not extensively documented in publicly available research. Other potential non-biological transformations could include oxidation-reduction reactions with naturally occurring minerals and reactive oxygen species in soil and water.
Biotic Degradation Processes
The breakdown of chemical compounds by living organisms, primarily microorganisms, is a critical pathway for the removal of pollutants from the environment. The metabolic diversity of bacteria and fungi allows them to utilize a wide range of organic molecules as sources of carbon and energy.
While specific studies isolating bacterial or fungal strains capable of degrading 3,4-Dichloro-5-methoxyphenol are scarce, the broader literature on the microbial degradation of chlorinated phenols provides a foundational understanding. Numerous microorganisms have been identified that can metabolize various dichlorophenol isomers. These organisms often initiate the degradation process through hydroxylation and subsequent ring cleavage. The methoxy group in 3,4-Dichloro-5-methoxyphenol presents an additional site for microbial attack, potentially through demethylation, a common reaction in the microbial metabolism of aromatic ethers.
The presence or absence of oxygen profoundly influences the microbial degradation pathways of chlorinated aromatic compounds.
Under aerobic conditions , the initial attack on the aromatic ring is typically catalyzed by oxygenase enzymes. These enzymes incorporate one or both atoms of molecular oxygen into the substrate, leading to the formation of catecholic intermediates. These intermediates are then susceptible to ring cleavage by dioxygenases, followed by further metabolism through central metabolic pathways. For chlorinated phenols, aerobic degradation often involves the initial hydroxylation of the ring and the subsequent removal of chlorine atoms.
Under anaerobic conditions , the primary degradation mechanism for chlorinated aromatic compounds is reductive dechlorination. In this process, the chlorinated compound serves as an electron acceptor, and chlorine atoms are sequentially removed and replaced by hydrogen atoms. This process is generally slower than aerobic degradation but is crucial in anoxic environments such as sediments and deep groundwater. The resulting less-chlorinated or non-chlorinated phenols are often more amenable to subsequent degradation by other anaerobic or aerobic microorganisms.
Specific enzymes responsible for the degradation of 3,4-Dichloro-5-methoxyphenol have not been explicitly identified in the available scientific literature. However, based on the degradation of analogous compounds, several key enzyme families are likely to be involved.
Monooxygenases and Dioxygenases are crucial for the initial steps of aerobic degradation. These enzymes would likely catalyze the hydroxylation of the aromatic ring, making it more susceptible to cleavage. The position of the methoxy group and chlorine atoms would influence the regioselectivity of the enzymatic attack.
Ligninolytic enzymes , such as laccases and peroxidases, produced by white-rot fungi, have a broad substrate specificity and are known to degrade a wide variety of phenolic pollutants. These extracellular enzymes generate highly reactive free radicals that can initiate the breakdown of complex aromatic structures.
In anaerobic pathways, reductive dehalogenases are the key enzymes responsible for the removal of chlorine atoms from the aromatic ring.
Microbial Degradation by Isolated Bacterial and Fungal Strains
Dechlorination Mechanisms (e.g., Reductive Dechlorination)
A critical step in the breakdown of highly chlorinated aromatic compounds under anaerobic conditions is reductive dechlorination. arizona.edumicrobe.com This process involves the removal of chlorine atoms from the aromatic ring and their replacement with hydrogen atoms. eurochlor.org This reaction is typically carried out by specific groups of anaerobic bacteria that use the chlorinated compound as an electron acceptor in a process known as "halorespiration". arizona.eduenviroforensics.com The removal of chlorine substituents is crucial as it generally reduces the toxicity of the compound and makes the resulting molecule more susceptible to further degradation. eurochlor.org For dichlorinated phenols, this process would result in the formation of monochlorophenols and eventually phenol (B47542). microbe.com While many bacteria can remove chlorine atoms at ortho positions, fewer are capable of dechlorinating at meta and para positions. arizona.edu
Demethylation Pathways
The presence of a methoxy group (-OCH3) on the aromatic ring introduces another potential site for microbial attack. The cleavage of this group, known as O-demethylation, is a common reaction in the aerobic degradation of methoxylated aromatic compounds. This process is typically catalyzed by monooxygenase enzymes, which convert the methoxy group into a hydroxyl group, thereby forming a dihydroxylated intermediate (a catechol or hydroquinone). Conversely, some microbial processes involve O-methylation, where a hydroxyl group is converted to a methoxy group. nih.govresearchgate.net Studies on related chlorinated guaiacols (methoxyphenols) have shown that bacteria can transform them into the corresponding O-methylated compounds, known as veratroles. nih.gov The degradation of 3,4-Dichlor-5-methoxyphenol would likely involve an initial demethylation step to form a dichlorinated catechol before further breakdown can occur.
Mineralization to Simpler Inorganic Compounds (e.g., CO2, CH4)
The ultimate goal of biodegradation is the complete mineralization of the organic contaminant into simple inorganic compounds. Following initial transformation steps like dechlorination and demethylation, the resulting phenolic ring is typically cleaved by microbial enzymes. arizona.edu Under aerobic conditions, the aromatic ring is opened by dioxygenases, and the resulting aliphatic intermediates are channeled into central metabolic pathways, ultimately leading to the formation of carbon dioxide (CO2) and water. researchgate.net In anaerobic environments, once the chlorine atoms are removed, the phenol ring can be broken down by a consortium of microorganisms, leading to the production of methane (B114726) (CH4) and carbon dioxide. arizona.eduresearchgate.net The rate and extent of mineralization can depend on the concentration of the compound, with very low concentrations sometimes being metabolized without significant assimilation of the carbon into microbial biomass. nih.gov
Factors Influencing Biodegradation Rates and Extent
The efficiency of the biodegradation of chlorinated phenols is not constant and is influenced by a multitude of environmental factors.
| Factor | Influence on Biodegradation |
| pH | Affects microbial enzyme activity and the chemical form of the phenol (ionized vs. non-ionized). Optimal pH ranges are specific to the degrading microorganisms. mdpi.com |
| Temperature | Influences microbial growth rates and enzyme kinetics. Each microbial species has an optimal temperature range for metabolic activity. |
| Organic Carbon Content | The presence of other easily degradable carbon sources can either enhance degradation through co-metabolism or inhibit it if microbes preferentially consume the simpler substrate. researchgate.net |
| Halogen Substitution Pattern | The number and position of chlorine atoms on the aromatic ring significantly impact biodegradability. Generally, higher chlorinated phenols are more resistant to aerobic degradation but are more favorable for anaerobic reductive dechlorination. arizona.edueurochlor.org |
| Electron Acceptors/Donors | The availability of suitable electron acceptors (like oxygen or nitrate (B79036) for aerobic processes) and electron donors (like simple organic acids for anaerobic reductive dechlorination) is critical. enviroforensics.comresearchgate.net |
| Microbial Population | The presence of microorganisms adapted to degrading chlorinated compounds is essential. Bioaugmentation, the introduction of specific degrading microbes, can enhance removal rates. researchgate.net |
These factors interact to determine whether a compound like this compound will persist in the environment or be effectively degraded.
Characterization of Intermediate Metabolites Formed during Biotransformation
The process of biotransformation of chlorinated phenols leads to a series of intermediate metabolites before complete mineralization occurs. The specific intermediates formed depend on the degradation pathway and the environmental conditions (aerobic vs. anaerobic).
Under aerobic conditions:
Chlorinated Catechols/Hydroquinones: The initial aerobic attack on lower chlorinated phenols often involves hydroxylation of the aromatic ring to form chlorinated catechols. arizona.edu For more highly chlorinated phenols, the pathway may proceed through the formation of chlorinated hydroquinones. nih.govresearchgate.net
Ring Cleavage Products: Following the formation of these dihydroxylated intermediates, dioxygenase enzymes cleave the aromatic ring, leading to the formation of various aliphatic acids.
Under anaerobic conditions:
Lesser Chlorinated Phenols: The primary intermediates are products of reductive dechlorination. For a dichlorophenol, this would result in the formation of monochlorophenol isomers. microbe.com
Phenol: The sequential removal of all chlorine atoms leads to the formation of phenol, which is then typically degraded further to methane and CO2. arizona.edu
For this compound, potential intermediates could include 3,4-dichloro-5-hydroxycatechol (following demethylation and hydroxylation) under aerobic conditions, or various isomers of monochloro-methoxyphenol under anaerobic conditions.
Environmental Distribution and Persistence in Different Compartments
The movement and longevity of this compound in the environment are heavily influenced by its tendency to associate with solid phases like soil and sediment.
Sorption Phenomena in Soil and Sediment Matrices
Sorption, the process by which a chemical binds to solid particles, is a key factor controlling its concentration in the aqueous phase and thus its bioavailability and mobility. mdpi.com
Key Factors Controlling Sorption:
Soil Organic Carbon (foc): The organic matter content of soil is a primary determinant of sorption for hydrophobic organic compounds. Phenolic compounds tend to partition into the soil organic matter. thescipub.com
pH: The pH of the surrounding water influences the chemical form of the phenol. At pH values below its pKa, the phenol exists in its neutral, more hydrophobic form, which sorbs more strongly to organic matter. At pH values above its pKa, it exists as the anionic phenolate (B1203915), which is more water-soluble and less likely to sorb. thescipub.com
Clay Mineralogy: The type and amount of clay minerals in the soil can also contribute to sorption, particularly through surface interactions. mdpi.com
Volatilization Potential from Water and Soil
The Henry's Law constant (K_H) is a key parameter for estimating the volatilization of a chemical from water. nist.govcopernicus.orgnoaa.gov Chemicals with low K_H values tend to accumulate at the soil surface as water evaporates, which can lead to an increased rate of volatilization over time. usda.govscispace.com The volatilization of pesticides and other organic chemicals from soil is significantly influenced by soil water content; compounds tend to volatilize more rapidly from moist soils compared to dry soils because water molecules compete for adsorption sites. rivm.nl
For context, the table below presents Henry's Law constants for several related chlorinated aromatic compounds. The presence of both chloro- and methoxy- functional groups on the phenol ring will influence the compound's polarity and, consequently, its partitioning behavior. Generally, increasing chlorination can decrease water solubility, while the methoxy group can either increase or decrease it depending on its position and interaction with other substituents.
| Compound | CAS Number | K_H (Pa m³/mol) |
|---|---|---|
| 2-Bromo-4-chloroanisole | 60633-25-2 | 1.5 x 10¹ |
Data sourced from Pfeifer et al. (2001) as cited in a compilation by Sander (2023).
Given the structural similarities, it is plausible that this compound exhibits a low to moderate potential for volatilization. Its movement from water and moist soil to the atmosphere is expected, but the rate would be significantly controlled by environmental factors such as temperature, soil type, organic matter content, and water evaporation rates. usda.govrivm.nl
Formation in Environmental Systems
By-product Formation during Water Treatment Chlorination Processes
The chlorination of drinking water is a widespread disinfection method that, while effective at eliminating pathogens, can lead to the formation of disinfection by-products (DBPs). jhu.edusciencedaily.comnih.gov When precursor compounds, such as naturally occurring phenols and methoxyphenols derived from the decomposition of organic matter like lignin, are present in raw water sources, they can react with chlorine to form a variety of chlorinated derivatives. researchgate.netresearchgate.netpjoes.com
The reaction of chlorine with simple phenols typically proceeds via electrophilic substitution, initially forming monochlorophenols (e.g., 2-chlorophenol (B165306) and 4-chlorophenol) and subsequently di- and trichlorinated phenols with further chlorination. nih.govresearchgate.net The presence of a methoxy group on the aromatic ring, as in methoxyphenols (guaiacols), also directs the electrophilic attack of chlorine, leading to chlorinated methoxyphenols. Studies have detected various chloroguaiacols and other chlorinated methoxylated compounds in treated drinking water. pjoes.com
While no studies were found that specifically identify this compound as a DBP, its formation is mechanistically plausible. If a precursor molecule such as 3-chloro-5-methoxyphenol (B1581831) or 5-chloro-3-methoxyphenol were present in the source water, subsequent chlorination could lead to the formation of this compound. The final concentration and specific isomers formed are highly dependent on factors such as precursor concentration, chlorine dose, pH, temperature, and reaction time. researchgate.netresearchgate.net
Degradation Product of Related Xenobiotic Pesticides and Herbicides
Many xenobiotic compounds, particularly pesticides and herbicides, are known to degrade in the environment into more persistent and sometimes equally or more toxic metabolites. Chlorinated aromatic compounds are common metabolites of several classes of pesticides.
Although no specific pesticide has been identified in the reviewed literature as directly degrading to this compound, its formation as a metabolite is conceivable if a parent pesticide contained the 3,4-dichloro-5-methoxyphenyl moiety. The environmental transformation of such a hypothetical parent compound through microbial or chemical processes, such as hydrolysis or oxidation of a side chain, could liberate the this compound core structure.
Natural Formation through Biogenic Pathways (e.g., from Fungal Metabolites)
There is significant evidence that chlorinated aromatic compounds are not exclusively of anthropogenic origin. A variety of fungi, particularly wood-degrading and forest litter-degrading basidiomycetes, are capable of de novo biosynthesis of these substances. researchgate.net These fungi possess halogenating enzymes that can incorporate chlorine from the environment into organic molecules.
Fungal biosynthesis is a recognized source of chlorinated anisyl metabolites. researchgate.net For example, the fungus Bjerkandera sp. BOS55 is known to produce chlorinated metabolites such as (1R,2S)-1-(3',5'-dichloro-4'-methoxyphenyl)-1,2-propanediol. nih.gov This compound is structurally very similar to this compound, sharing the dichlorinated methoxyphenyl core. The production of tetrachloro-4-methoxyphenol by various ligninolytic basidiomycetes has also been documented. researchgate.net This demonstrates the capability of these organisms to synthesize complex chlorinated and methoxylated phenols from basic carbon sources like glucose. The widespread presence of these fungi in forest ecosystems suggests that natural production of a range of chlorinated aromatic compounds, potentially including this compound, is a significant environmental process. researchgate.net
Biological Activity: Mechanistic Investigations and Structure Activity Relationships
Exploration of Molecular Interaction Mechanisms
The ways in which halogenated phenols exert their biological effects are complex and involve interactions with various cellular components. These interactions can lead to the disruption of normal cellular processes.
While specific target identification for 3,4-Dichlor-5-methoxyphenol is not extensively documented in publicly available research, studies on related chlorophenols provide insights into potential molecular targets. Chlorophenols have been shown to interact with and inhibit the activity of various enzymes. For instance, a study on a range of chlorophenols demonstrated their inhibitory effects on cytochrome P450 (CYP) isoforms, which are crucial for the metabolism of various substances. nih.gov Specifically, trichlorophenols, tetrachlorophenols, and pentachlorophenol (B1679276) were found to strongly inhibit CYP2C8 and CYP2C9. nih.gov The inhibition of these enzymes can be competitive or non-competitive, suggesting direct binding to the enzyme. nih.gov
Another area of investigation for chlorophenols is their effect on cellular energy production. Some chlorophenols act as uncouplers of oxidative phosphorylation in mitochondria and photophosphorylation in chloroplasts. nih.gov This uncoupling activity, which disrupts the synthesis of ATP, is dependent on the degree and position of chlorine substitution on the phenol (B47542) ring. nih.gov This suggests a selective binding of chlorinated phenols to proteins within biological membranes. nih.gov
The interaction of halogenated phenols with molecular targets can trigger or inhibit cellular signal transduction pathways. For example, the inhibition of cytochrome P450 enzymes by chlorophenols can have downstream effects on pathways that are regulated by the metabolites produced by these enzymes. nih.gov Furthermore, some phenolic compounds are known to interfere with signal transduction pathways by altering the activity of key proteins involved in these cascades. The uncoupling of phosphorylation from electron transport by chlorophenols in mitochondria and chloroplasts is a direct modulation of a critical cellular energy-transducing pathway. nih.gov
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical makeup of a molecule influences its biological activity. For chlorophenols, the number and position of chlorine atoms, as well as the presence of other functional groups like a methoxy (B1213986) group, play a significant role.
The pattern of halogenation on the phenol ring is a key determinant of the biological activity of chlorophenols. Research has consistently shown that the degree of chlorination impacts their effects. For example, the uncoupling activity of chlorophenols in chloroplasts is significantly enhanced with di-, tri-, or pentachloro substitution compared to phenol itself. nih.gov However, substitution at the 2 and 6 positions is not favorable for this activity. nih.gov Similarly, the inhibition of electron transfer in thylakoids is enhanced by di-, tri-, or pentachloro substitution. nih.gov
In the context of enzyme inhibition, the number and position of chlorine atoms also play a critical role. Studies on the inhibition of cytochrome P450 isoforms by various chlorophenols revealed clear SARs. nih.gov For instance, trichlorophenols, tetrachlorophenols, and pentachlorophenol showed strong inhibition of CYP2C8 and CYP2C9, with the inhibitory potency increasing with the number of chlorine atoms. nih.gov
Quantitative Structure-Activity Relationships (QSAR) and Toxicophore Identification
Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activity or toxicity of chemicals based on their molecular structure. nih.govichem.md These models identify key structural features, or "toxicophores," that are responsible for the compound's adverse effects. ichem.md
No specific QSAR models or toxicophore identifications for 3,4-dichloro-5-methoxyphenol have been published. However, extensive QSAR studies on other chlorinated phenols provide insight into the likely determinants of their toxicity. For this class of compounds, toxicity is often linked to two primary mechanisms: polar narcosis and the uncoupling of oxidative phosphorylation. oncotarget.com Key molecular descriptors that consistently appear in QSAR models for phenol toxicity include:
Hydrophobicity (log P or log K_ow): This parameter describes a compound's tendency to partition into fatty tissues and membranes, which is crucial for narcosis-type toxicity. jocpr.com
Acid Dissociation Constant (pKa): The pKa value indicates the degree of ionization of the phenolic hydroxyl group at a given pH, which affects its ability to cross biological membranes and interact with targets. jocpr.com
Electronic Parameters (e.g., Hammett constants, E_LUMO): These descriptors relate to the electronic properties of the molecule and are important for mechanisms involving electrophilic interactions or redox cycling. oncotarget.com
For dichlorophenols specifically, QSAR studies have shown that the position of the chlorine atoms significantly influences toxicity. ichem.mdnih.gov The general trend indicates that toxicity increases with the number of chlorine substituents. qsardb.org The toxicophore for many chlorinated phenols is associated with the entire chloro-substituted phenolic ring, which can act as a weak acid uncoupler, disrupting cellular energy production. oncotarget.com
Table 1: Example QSAR Descriptors for Related Chlorinated Phenols
| Compound | logP (Hydrophobicity) | pKa (Acidity) | Acute Toxicity (pIC50) |
| 2,4-Dichlorophenol (B122985) | 3.06 | 7.85 | -4.31 |
| 3,5-Dichlorophenol (B58162) | 3.69 | 8.19 | 1.569 |
| 2,6-Dichlorophenol (B41786) | 3.14 | 6.80 | - |
| 4-Chloro-3-methylphenol | 3.10 | 9.60 | 0.8 |
| 3-Chloro-5-methoxyphenol (B1581831) | - | - | 0.76 |
Note: Data is compiled from various studies and databases for illustrative purposes. ichem.mdut.ac.ir pIC50 is the negative log of the half-maximal inhibitory concentration; higher values indicate greater toxicity. A value for 3,4-dichloro-5-methoxyphenol is not available.
In Vitro Biochemical and Cell-Based Mechanism of Action Studies
Enzyme kinetic studies are performed to understand how a compound interferes with enzyme function, determining parameters like the type of inhibition (e.g., competitive, non-competitive) and the inhibition constant (K_i). nih.gov
Specific enzyme inhibition kinetic data for 3,4-dichloro-5-methoxyphenol are not available in the published literature. However, research on other chlorinated phenols demonstrates their ability to inhibit various enzymes. For instance, several dichlorophenols have been shown to inhibit camel lens C-crystallin, an oxidoreductase enzyme. nih.gov In one study, 3,5-dichlorophenol exhibited competitive inhibition with respect to NADPH. nih.gov The inhibitory potency of chlorophenols in these studies was dependent on both the number and position of the chlorine atoms. nih.gov Another study on 2,4-dichlorophenol reported its ability to influence the activity of aminopeptidases and alkaline phosphatase in rat organs. nih.gov
Table 2: Enzyme Inhibition Data for Related Dichlorophenols
| Compound | Enzyme Target | Organism/Tissue | Inhibition Constant (K_i) | Type of Inhibition |
| 3,5-Dichlorophenol | C-crystallin | Camel Lens | 40 µM | Competitive (vs. NADPH) |
| 2-Chlorophenol (B165306) | C-crystallin | Camel Lens | 330 µM | Mixed |
| 2,4,5-Trichlorophenol | C-crystallin | Camel Lens | 3.2 µM | Mixed |
| 2,4-Dichlorophenol | Aminopeptidases, Alkaline Phosphatase | Rat Organs | Not Determined | Not Determined |
Note: This table presents findings from studies on related compounds to illustrate the concept of enzyme inhibition by chlorophenols. nih.govnih.gov
Receptor binding assays are used to determine if a compound can bind to a specific cellular receptor and whether that binding activates or blocks the receptor's function.
There is no published research on the receptor binding or activation properties of 3,4-dichloro-5-methoxyphenol . However, studies on other chlorinated phenols have shown interactions with various receptors. For example, chlorinated phenols can compete with the hormone thyroxine (T4) for binding to its transport protein, transthyretin (TTR). vu.lt The binding affinity generally increases with the degree of chlorination, and pentachlorophenol has been shown to bind to TTR with an affinity about twice that of T4 itself. vu.lt More relevant to dichlorophenols, studies have shown that 2,4-dichlorophenol (2,4-DCP) can interact with the estrogen receptor ESR2a in zebrafish, leading to an increase in primordial germ cells and suggesting it has estrogenic effects. datapdf.com
Investigations into cellular uptake and metabolism are crucial for understanding a compound's bioavailability and its potential to be converted into more or less toxic metabolites.
Specific studies detailing the cellular uptake or metabolism of 3,4-dichloro-5-methoxyphenol have not been identified. Research on the closely related compound 2,5-dichloro-4-methoxyphenol (B1212528) shows that it can be formed through the metabolism of the fungicide chloroneb (B1668800) by the fungus Rhizoctonia solani. This suggests that O-demethylation is a possible metabolic pathway for methoxylated phenols.
Studies on 2,4-dichlorophenol (2,4-DCP) in plants like wheat and soybean show it is taken up by the roots and metabolized into malonylated glucoside conjugates. epa.gov In various organisms, the metabolism of chlorinated phenols can proceed through hydroxylation followed by ring cleavage. frontiersin.org The presence of the methoxy group in 3,4-dichloro-5-methoxyphenol could influence its metabolic fate, potentially undergoing O-demethylation to form a dichlorinated catechol, which could then be further metabolized.
Molecular docking and dynamics simulations are computational methods used to predict and analyze the interaction between a small molecule (ligand) and a biological target like a protein or enzyme at the atomic level. researchgate.net
No molecular docking or dynamics studies have been published specifically for 3,4-dichloro-5-methoxyphenol . However, docking studies have been performed on other dichlorophenols and their derivatives. For example, 2,4-dichlorophenol has been docked into the estrogen receptor ESR2a of zebrafish, revealing stable interactions and supporting the hypothesis that it exerts its toxic effects through this pathway. datapdf.com Docking of 2,4-dichlorophenoxyacetic acid (2,4-D), a related herbicide, to human hemoglobin has shown that its binding is stabilized by hydrogen bonds and van der Waals forces. researchgate.net Such studies for 3,4-dichloro-5-methoxyphenol would be necessary to predict its potential biological targets and binding modes.
Investigation of Potential Biological Applications (mechanistic focus, non-clinical)
While many chlorinated phenols are studied for their toxicity, some derivatives are investigated for beneficial biological activities.
Antimicrobial Mechanisms (e.g., bacterial enzyme inhibition)
No published studies were identified that specifically investigate the antimicrobial mechanisms of this compound. While other dichlorophenol derivatives are known to possess antimicrobial properties, the specific targets and modes of action for this compound remain unknown. Research on related compounds suggests that potential mechanisms could involve disruption of cell membranes, inhibition of essential enzymes, or interference with cellular energy production. However, without direct experimental evidence, these remain speculative for this compound.
Anticancer Mechanisms (e.g., inhibition of cell proliferation pathways)
Similarly, there is no available research detailing the anticancer mechanisms of this compound. Studies on other substituted phenols have shown a range of anticancer activities, including the induction of apoptosis, cell cycle arrest, and inhibition of signaling pathways crucial for cancer cell proliferation and survival. The specific effects of the 3,4-dichloro and 5-methoxy substitution pattern on these pathways have not been evaluated for this compound.
Analytical Methodologies for Detection and Quantification
Chromatographic Techniques
Chromatography is the cornerstone for the analysis of 3,4-Dichlor-5-methoxyphenol, providing the high resolving power needed to separate it from other related compounds and complex sample components. Both gas and liquid chromatography are utilized, each with specific advantages depending on the analytical requirements.
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound, though often requiring derivatization to enhance its volatility. chromatographyonline.comresearch-solution.com The choice of detector is critical and depends on the desired sensitivity and selectivity.
Gas Chromatography-Mass Spectrometry (GC-MS) is frequently the method of choice due to its high selectivity and ability to provide structural confirmation. thermofisher.comiwaponline.com It combines the separation power of GC with the definitive identification capabilities of MS. iwaponline.com For trace analysis of chlorophenolics, a triple quadrupole GC-MS system can be used to achieve low detection limits. thermofisher.com
Flame Ionization Detector (FID) is a robust, general-purpose detector that responds to most organic compounds. While it can be used for underivatized phenols, its sensitivity may be lower compared to other detectors. epa.gov The OSHA-validated method for methoxyphenol isomers utilizes GC-FID. osha.gov
Electron Capture Detector (ECD) is highly sensitive to halogenated compounds. Given that this compound contains two chlorine atoms, GC-ECD provides excellent sensitivity for its detection, typically after a derivatization step to improve chromatographic properties. epa.govthermofisher.com
The separation of this compound from isomers and other related substances is critically dependent on the selection of the GC column and the optimization of the oven temperature program.
Low-polarity capillary columns are commonly employed for the analysis of phenols and chlorophenols. thermofisher.com Silarylene-phase columns, with selectivity comparable to a 5% diphenyl/95% dimethyl polysiloxane phase (e.g., TG-5SilMS), have demonstrated excellent performance, yielding symmetric peak shapes with minimal tailing for active compounds like phenols. thermofisher.com The high thermal stability of columns such as the TraceGOLD TG-Dioxin also allows for sharp, well-resolved peaks. thermofisher.com
Temperature programming is essential for achieving efficient separation of a range of phenolic compounds within a reasonable analysis time. A typical program involves an initial hold at a lower temperature, followed by a controlled ramp to a final, higher temperature, which is then held for a period to ensure all components elute. thermofisher.comnih.gov
Table 1: Examples of GC Column and Temperature Programs for Chlorinated Phenol (B47542) Analysis
| Column Type | Temperature Program | Application | Source |
|---|---|---|---|
| TraceGOLD TG-5SilMS (low polarity silarylene phase) | 60 °C (5 min), then 8 °C/min to 300 °C (10 min) | EPA Method 528 for phenols and chlorinated phenols in drinking water. | thermofisher.com |
| Agilent CP-Volamine (fused silica) | 40 °C (2 min), then 10 °C/min to 250 °C | Separation of six chlorinated phenols. | gcms.cz |
| Generic GC-MS Column | Initial 50 °C, ramp 5 °C/min to 250 °C (hold 1 min), then ramp 30 °C/min to 300 °C | General phytochemical screening. | nih.gov |
Due to the polar hydroxyl group, this compound can exhibit poor peak shape and low volatility in GC analysis. Derivatization is a chemical modification process used to convert this polar functional group into a less polar, more volatile one, thereby improving chromatographic performance and detection. chromatographyonline.comresearch-solution.com
Silylation: This is a common and effective technique where the active hydrogen of the phenolic group is replaced with a trimethylsilyl (B98337) (TMS) group. research-solution.com Reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) are widely used. nih.govresearchgate.net The reaction can be performed rapidly; for instance, in acetone, the derivatization of chlorophenols can be completed quantitatively within 15 seconds at room temperature. nih.govresearchgate.net Silylation not only improves volatility but also allows for direct injection of the reaction mixture without extensive cleanup. chromatographyonline.com
Acetylation: This method converts the phenols into their acetate (B1210297) esters using reagents like acetic anhydride (B1165640) in the presence of a base such as potassium carbonate. iwaponline.comnemi.gov This in-situ acetylation followed by extraction is a recognized method for preparing chlorinated phenolics from wastewater for GC-MS analysis. nemi.gov
Methylation: Using a reagent like diazomethane, the phenolic hydroxyl group is converted to a methyl ether (an anisole). This strategy is outlined in EPA Method 8041A. epa.gov
Pentafluorobenzylation: For highly sensitive analysis using an Electron Capture Detector (ECD), derivatization with α-bromo-2,3,4,5,6-pentafluorotoluene (PFBBr) is employed. This process forms pentafluorobenzyl ethers, which are extremely responsive to the ECD. epa.gov
Table 2: Comparison of Derivatization Strategies for Phenolic Compounds
| Strategy | Reagent(s) | Derivative Formed | Key Advantages | Source |
|---|---|---|---|---|
| Silylation | bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) ether | Fast reaction, readily derivatizes phenolic groups, improves peak shape. | chromatographyonline.comnih.govresearchgate.net |
| Acetylation | Acetic anhydride, K₂CO₃ | Acetate ester | Effective for in-situ derivatization in aqueous samples. | iwaponline.comnemi.gov |
| Methylation | Diazomethane | Methyl ether (anisole) | Established method for creating anisole (B1667542) derivatives. | epa.gov |
| Pentafluorobenzylation | Pentafluorobenzyl bromide (PFBBr) | Pentafluorobenzyl ether | Produces derivatives with very high ECD response for trace analysis. | epa.gov |
High-Performance Liquid Chromatography (HPLC) is a versatile alternative to GC, particularly for polar compounds that may not be volatile enough for GC without derivatization. asianpubs.orgjcsp.org.pk HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. phenomenex.com
The choice of stationary phase is fundamental to achieving separation in HPLC. For chlorophenols, reversed-phase chromatography is the most common mode.
Reversed-Phase: These stationary phases are non-polar. Octadecylsilane (ODS, C18) bonded silica (B1680970) is the most widely used stationary phase for separating chlorophenols. asianpubs.orgjcsp.org.pk Other non-polar phases are also utilized. A study on the closely related compound 3-Chloro-5-methoxyphenol (B1581831) demonstrated successful separation using a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity. sielc.com Polymeric reversed-phase columns, such as the PRP-1, have also been applied to the separation of chlorinated phenols. hamiltoncompany.com
Mixed-Mode: Mixed-mode columns combine reversed-phase characteristics with ion-exchange properties. This can provide unique selectivity for complex mixtures. A Primesep 100 mixed-mode column, for example, has been used to separate hydroquinone (B1673460) and 4-methoxyphenol. sielc.com
The mobile phase in reversed-phase HPLC typically consists of a mixture of water and a less polar organic solvent, known as the organic modifier. phenomenex.com The composition of the mobile phase is a critical parameter that must be optimized to control the retention and resolution of analytes. mastelf.com
For the separation of this compound and related compounds, common mobile phases include:
Acetonitrile (B52724) and Water: Acetonitrile is a widely used organic modifier due to its low viscosity and UV transparency. mastelf.com A simple isocratic mobile phase of acetonitrile and water can be effective. asianpubs.org
Acidified Mobile Phases: The addition of an acid (e.g., phosphoric acid, formic acid, or sulfuric acid) to the mobile phase is common practice. sielc.comsielc.comjocpr.com This suppresses the ionization of the phenolic hydroxyl group, leading to better-defined, more symmetrical peaks and more reproducible retention times. For analysis of 3-Chloro-5-methoxyphenol, a mobile phase of acetonitrile, water, and phosphoric acid was effective. sielc.com It is noted that for mass spectrometry detection, a volatile acid like formic acid is preferred over non-volatile acids like phosphoric acid. sielc.com
Gradient Elution: For samples containing compounds with a wide range of polarities, gradient elution is often necessary. This technique involves changing the composition of the mobile phase during the analytical run, typically by increasing the percentage of the organic modifier. jocpr.comnih.gov This allows for the separation of both weakly and strongly retained components in a single analysis. phenomenex.com
High-Performance Liquid Chromatography (HPLC)
Detector Coupling (e.g., UV-Vis Diode Array Detector (DAD), Fluorescence Detector, Mass Spectrometry)
The coupling of chromatographic separation techniques, particularly High-Performance Liquid Chromatography (HPLC), with various detectors is a cornerstone of modern analytical chemistry. The choice of detector is critical and is based on the physicochemical properties of the analyte and the desired analytical outcome.
For the analysis of this compound, a UV-Vis Diode Array Detector (DAD) is a common choice. Phenolic compounds, including chlorophenols, exhibit characteristic ultraviolet absorbance. For instance, 4-chlorophenol (B41353) and 2,6-dichlorophenol (B41786) display absorbance maxima around 225-285 nm. researchgate.netresearchgate.net A DAD detector allows for the acquisition of the entire UV-Vis spectrum of the eluting compound, which aids in peak identification and purity assessment.
Fluorescence detectors offer higher sensitivity and selectivity for compounds that fluoresce. While some phenolic compounds exhibit native fluorescence, their quantum yields can be low. To enhance detection, derivatization with a fluorescent labeling agent is often employed. For example, various chlorophenols can be derivatized to produce highly fluorescent products, which are then detected with great sensitivity. scirp.orgnih.gov
Mass Spectrometry (MS) provides the highest level of selectivity and structural information. When coupled with HPLC (LC-MS), it allows for the unequivocal identification of this compound based on its mass-to-charge ratio (m/z) and fragmentation pattern. This is particularly valuable in complex matrices where co-eluting interferences may be present.
Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Comprehensive Analysis
Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are powerful tools for the comprehensive analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the analysis of volatile and semi-volatile organic compounds. For polar analytes like phenols, derivatization is often necessary to improve their volatility and chromatographic behavior. The coupling of GC with a mass spectrometer allows for the separation of complex mixtures with subsequent identification and quantification of the target analyte. The mass spectrometer provides a unique "fingerprint" for each compound, enhancing the reliability of the analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that has become the gold standard for trace-level quantification in complex samples. nih.gov In LC-MS/MS, the analyte is first separated by HPLC and then ionized. The precursor ion corresponding to this compound is selected in the first mass analyzer, fragmented, and the resulting product ions are monitored in the second mass analyzer. This multiple reaction monitoring (MRM) approach significantly reduces background noise and enhances sensitivity. researchgate.net
Development of Sensitive and Selective Analytical Methods
The development of analytical methods for this compound focuses on achieving low detection limits and high selectivity, especially in challenging matrices. Method development typically involves the optimization of several key parameters:
Sample Preparation: Techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are often employed to isolate and concentrate the analyte from the sample matrix. The choice of solvents and sorbents is critical for achieving high recovery.
Chromatographic Conditions: For HPLC, the mobile phase composition (including organic modifiers and pH), column type (e.g., C18), and gradient elution program are optimized to achieve good separation from potential interferences. For GC, the temperature program and carrier gas flow rate are key parameters.
Mass Spectrometry Parameters: In MS and MS/MS, the ionization source conditions (e.g., electrospray ionization voltage, gas flows) and collision energy for fragmentation are optimized to maximize the signal intensity of the target analyte.
The goal is to develop a method that is not only sensitive and selective but also robust and reproducible for routine analysis.
Validation of Quantitative Analytical Parameters (e.g., Recovery, Precision, Limits of Detection (LOD), Limits of Quantitation (LOQ))
Method validation is a critical step to ensure the reliability and accuracy of the analytical data. Key validation parameters include:
Recovery: This parameter assesses the efficiency of the sample preparation procedure. It is determined by analyzing spiked samples at different concentration levels.
Precision: Precision refers to the closeness of repeated measurements and is typically expressed as the relative standard deviation (RSD). It is evaluated at different concentration levels within a single analytical run (intra-day precision) and between different runs (inter-day precision).
Limits of Detection (LOD) and Limits of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified with acceptable precision and accuracy. These are typically determined based on the signal-to-noise ratio of the analytical signal. coresta.org
A validated method provides confidence in the reported concentrations of this compound in the analyzed samples.
| Parameter | Typical Value | Description |
| Recovery | 80-120% | The percentage of the analyte that is successfully extracted from the sample matrix. |
| Precision (RSD) | < 15% | The relative standard deviation of replicate measurements, indicating the method's reproducibility. |
| LOD | ng/L to µg/L | The lowest concentration at which the analyte can be detected. |
| LOQ | ng/L to µg/L | The lowest concentration at which the analyte can be quantified with acceptable accuracy and precision. |
Spectroscopic Detection Methods
Spectroscopic methods offer alternative or complementary approaches for the detection and quantification of this compound.
UV-Vis Spectroscopy for Direct Quantification in Solution
UV-Vis spectroscopy can be used for the direct quantification of this compound in simple solutions, provided there are no interfering substances that absorb at the same wavelength. The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. Chlorophenols typically exhibit absorption maxima in the UV region. For example, 2,4-dichlorophenol (B122985) has shown absorption maxima in various solvents. researchgate.net The specific absorption maximum for this compound would need to be determined experimentally. This method is rapid and straightforward but lacks the selectivity of chromatographic methods.
| Compound | Solvent | λmax 1 (nm) | λmax 2 (nm) |
| 4-Chlorophenol | Aqueous | 225 | 280 |
| 2,6-Dichlorophenol | - | 205 | 285 |
| 2,4-Dichlorophenol | Water | - | - |
| 2,4,6-Trichlorophenol (B30397) | Water | - | - |
Data for specific wavelengths for 2,4-dichlorophenol and 2,4,6-trichlorophenol in water were not specified in the provided search results but are generally expected in the UV range.
Fluorescence Spectroscopy Applications
Fluorescence spectroscopy is a highly sensitive technique that can be applied to the analysis of phenolic compounds. While the native fluorescence of this compound may be limited, its detection can be significantly enhanced through derivatization with a fluorescent tag. This approach involves reacting the phenolic hydroxyl group with a labeling reagent to form a highly fluorescent derivative. nih.gov The resulting derivative can then be excited at a specific wavelength, and the emitted fluorescence is measured at another, longer wavelength. This technique, often coupled with HPLC for separation, provides excellent sensitivity and selectivity. The choice of derivatizing agent and the optimization of reaction conditions are crucial for successful application. Studies on p-chlorophenol have explored its fluorescence properties, which can provide insights into the potential behavior of dichlorinated phenols. researchgate.netrsc.org
| Analytical Technique | Derivatization | Excitation λ (nm) | Emission λ (nm) |
| HPLC-Fluorescence | Yes (Typical) | Varies with derivatizing agent | Varies with derivatizing agent |
| Dispersed Fluorescence | No | Varies | Varies |
Sample Preparation and Extraction Techniques
Sample preparation is a crucial step that significantly influences the sensitivity, accuracy, and reliability of the final analytical measurement. The primary goals are to extract the target analyte from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection by instrumental methods such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). psu.edu For phenolic compounds like this compound, solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are commonly employed techniques.
Solid-phase extraction is a widely used technique for sample clean-up and concentration, offering advantages such as high recovery rates, reduced solvent consumption, and the ability to handle a variety of sample volumes. The selection of the sorbent material is critical for the effective isolation of this compound.
Sorbent Selection and Mechanism: For the extraction of moderately polar compounds like chlorinated phenols from aqueous samples, polymeric sorbents such as Oasis HLB (Hydrophilic-Lipophilic Balanced) are often effective. nih.govnih.gov These sorbents provide reversed-phase retention for nonpolar moieties (the dichlorinated aromatic ring) and normal-phase retention for polar functionalities (the hydroxyl and methoxy (B1213986) groups). Alternatively, C18-bonded silica (reversed-phase) can be used, which primarily retains the analyte through hydrophobic interactions. nih.govnih.gov
General SPE Procedure: The SPE process for extracting this compound from a water sample typically involves four main steps: conditioning, loading, washing, and elution.
Conditioning: The sorbent bed is first conditioned with an organic solvent (e.g., methanol) followed by purified water. This activates the stationary phase, ensuring reproducible interaction with the analyte.
Loading: The aqueous sample, often acidified to a pH of around 4 to ensure the phenol is in its neutral, less water-soluble form, is passed through the cartridge. nih.gov The analyte partitions from the liquid phase and adsorbs onto the solid sorbent.
Washing: The cartridge is washed with a weak solvent (e.g., water or a water/methanol mixture) to remove co-adsorbed interfering compounds that are less strongly retained than the analyte.
Elution: The retained this compound is eluted from the sorbent using a small volume of a strong organic solvent, such as methanol, acetonitrile, or ethyl acetate. columbia.edu This eluate, now containing the concentrated and purified analyte, can be evaporated and reconstituted in a suitable solvent for chromatographic analysis. psu.edu
The table below outlines a typical SPE protocol for the extraction of a chlorinated phenol from a water sample.
| scienceStep | biotechSolvent/Solution | task_altPurpose |
|---|---|---|
| Conditioning | Methanol, followed by acidified water (pH 4) | To activate the sorbent and ensure consistent retention. |
| Loading | Aqueous sample (pH adjusted to 4) | To adsorb the analyte onto the solid phase. |
| Washing | Water/Methanol mixture (e.g., 95:5 v/v) | To remove hydrophilic and weakly bound interferences. |
| Elution | Ethyl Acetate or Acetonitrile | To desorb and collect the purified analyte. |
Liquid-liquid extraction is a conventional and fundamental separation technique based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. youtube.com For this compound, LLE is used to transfer the analyte from an aqueous sample into an organic solvent. researchgate.net
Principles of LLE for Phenols: The efficiency of LLE for phenolic compounds is highly dependent on the pH of the aqueous solution. Phenols are weak acids, and their state of ionization can be controlled by adjusting the pH.
Acidic Conditions (pH < pKa): At a pH below the pKa of the phenolic hydroxyl group, the compound exists predominantly in its neutral (protonated) form. This form is more soluble in organic solvents and can be efficiently extracted from the aqueous phase.
Basic Conditions (pH > pKa): At a pH above the pKa, the phenol is deprotonated to form a phenolate (B1203915) salt. This ionic form is highly soluble in water and will remain in the aqueous layer.
This pH-dependent solubility allows for selective extraction. For instance, after extracting the neutral compound into an organic solvent, it can be back-extracted into a basic aqueous solution to remove non-acidic impurities. youtube.com
Procedure and Solvent Choice: A typical LLE procedure involves shaking the aqueous sample with an immiscible organic solvent in a separatory funnel. libretexts.org Common solvents for extracting phenols include dichloromethane, n-hexane, and ethyl acetate. columbia.eduresearchgate.netenv.go.jp After vigorous mixing to maximize the surface area between the two phases, the layers are allowed to separate. youtube.com The organic layer containing the analyte is then collected. The process is often repeated with fresh portions of the organic solvent to ensure quantitative extraction. libretexts.org
The following table illustrates how pH affects the distribution of a phenolic analyte between aqueous and organic phases.
| thermostatAqueous Phase pH | filter_dramaDominant Analyte Form | layersPreferred Phase | biotechExtraction Efficiency into Organic Solvent |
|---|---|---|---|
| Acidic (e.g., pH 2) | Neutral Phenol (Ar-OH) | Organic | High |
| Neutral (e.g., pH 7) | Mixture of Neutral and Ionic Forms | Partitioned | Moderate |
| Basic (e.g., pH 11) | Phenolate Ion (Ar-O⁻) | Aqueous | Low |
The "matrix" refers to all components in a sample other than the analyte of interest. During analysis, particularly with sensitive techniques like GC-MS, co-extracted matrix components can interfere with the detection of the target analyte, leading to a phenomenon known as the matrix effect. analchemres.org This effect can manifest as either signal suppression or enhancement, causing inaccurate quantification. nih.govanalchemres.org
Sources and Types of Interference: Interferences can originate from the sample itself (e.g., humic acids, lipids, other pollutants) or from reagents and materials used during sample preparation. env.go.jp In chromatographic analysis, matrix components can compete with the analyte for active sites in the GC inlet or column, potentially leading to signal enhancement as fewer analyte molecules are lost to adsorption. analchemres.org Conversely, interferences can suppress the ionization of the analyte in the mass spectrometer's source.
Strategies for Mitigation: Several strategies can be employed to minimize or compensate for matrix effects.
Effective Sample Clean-up: The most direct approach is to remove interfering compounds before analysis. Techniques like SPE are not only for concentration but also serve as a critical clean-up step. nih.govresearchgate.net Using a multi-step elution or different sorbents can further refine the purification process.
Matrix-Matched Calibration: To compensate for unavoidable matrix effects, calibration standards can be prepared in a blank matrix extract that is free of the analyte but otherwise identical to the actual samples. nih.govchromatographyonline.com This ensures that the standards and samples experience the same signal suppression or enhancement, leading to more accurate quantification. nih.gov
Use of Internal Standards: An internal standard is a compound with similar chemical and physical properties to the analyte, which is added at a known concentration to all samples, standards, and blanks. chromatographyonline.com Since the internal standard is affected by the matrix in a similar way to the analyte, the ratio of the analyte signal to the internal standard signal provides a more robust and accurate measure.
Dilution: A simple and effective method to reduce the concentration of interfering substances is to dilute the final extract. chromatographyonline.com While this lowers the concentration of the analyte, it can often reduce the matrix effect to a negligible level. This approach is viable when the analytical method has sufficient sensitivity to detect the diluted analyte.
The table below summarizes these common strategies for mitigating matrix effects.
| buildStrategy | descriptionPrinciple of Operation |
|---|---|
| Sample Clean-up (e.g., SPE) | Physically removes interfering compounds from the sample extract prior to analysis. nih.gov |
| Matrix-Matched Calibration | Compensates for signal alteration by preparing standards in a similar matrix, ensuring both standards and samples are equally affected. nih.govchromatographyonline.com |
| Internal Standards | Corrects for variations in extraction, injection, and signal response by using the analyte-to-standard signal ratio for quantification. chromatographyonline.com |
| Extract Dilution | Reduces the concentration of matrix components to a level where their effect on the analyte signal is minimal. chromatographyonline.com |
Advanced Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes Incorporating Green Chemistry Principles
The traditional synthesis of chlorinated phenols often involves hazardous reagents and generates significant chemical waste. Future research will prioritize the development of environmentally benign synthetic pathways for 3,4-Dichlor-5-methoxyphenol, guided by the principles of green chemistry.
Key areas of focus will include:
Catalytic Synthesis: The use of highly selective and recyclable catalysts can significantly improve the efficiency and sustainability of the synthesis process. For instance, research into novel catalytic systems, such as those based on nickel complexes, has shown promise for the synthesis of phenols from aryl halides under mild conditions, offering a potential green alternative to traditional methods. The development of catalysts that can facilitate the regioselective chlorination and methoxylation of phenolic precursors will be a critical area of investigation.
Green Solvents and Reagents: Replacing conventional volatile organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents will be a priority. Furthermore, the use of less toxic and more sustainable reagents will be explored to minimize the environmental footprint of the synthesis.
Flow Chemistry: Continuous flow reactors offer advantages over batch processes, including improved heat and mass transfer, enhanced safety, and the potential for process automation and optimization. Applying flow chemistry to the synthesis of this compound could lead to more efficient and sustainable production.
Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product, thereby minimizing waste, will be a central theme. This can be achieved through the design of elegant, multi-component reactions or tandem catalytic processes.
In-Depth Mechanistic Studies of Specific Biological Interactions
Understanding the precise molecular mechanisms by which this compound interacts with biological systems is crucial for both harnessing its potential therapeutic effects and assessing its toxicological profile.
Future research in this area will likely involve:
Receptor and Enzyme Interactions: Investigating the binding affinity and mode of interaction of this compound with specific biological targets, such as enzymes and cellular receptors. For example, studies on other chlorinated aromatic compounds have revealed that their toxicity can be mediated through interactions with cytosolic receptors like the aryl hydrocarbon receptor. Similar investigations for this compound could elucidate its mechanism of action.
Cellular Signaling Pathways: Elucidating how this compound modulates intracellular signaling cascades. This could involve studying its effects on protein phosphorylation, gene expression, and other key cellular processes. Research on other phenolic compounds has shown their ability to influence various signaling pathways, including those involved in inflammation and oxidative stress.
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound to understand how different functional groups influence its biological activity. This knowledge is fundamental for the rational design of more potent and selective derivatives.
Advanced Computational Modeling for Predictive Research and Virtual Screening
In silico methods are becoming indispensable tools in chemical research, offering the ability to predict properties and screen large libraries of compounds rapidly and cost-effectively.
For this compound, advanced computational modeling will be applied to:
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing robust QSAR models to predict the biological activity and toxicity of this compound and its derivatives. These models use molecular descriptors to correlate the chemical structure with biological endpoints, aiding in the design of new compounds with desired properties.
Molecular Docking and Dynamics Simulations: Employing molecular docking to predict the binding orientation of this compound within the active site of a biological target. Molecular dynamics simulations can then be used to study the stability of the ligand-protein complex and to understand the key interactions driving binding.
Virtual Screening: Utilizing computational models to screen virtual libraries of compounds to identify novel derivatives of this compound with potentially enhanced biological activity or improved safety profiles.
Design of Environmental Remediation Strategies Based on Degradation Mechanisms
The presence of chlorinated phenols in the environment is a significant concern due to their potential toxicity and persistence. Research into the environmental fate and remediation of this compound is therefore of paramount importance.
Future directions in this area include:
Biodegradation Pathways: Identifying and characterizing microorganisms capable of degrading this compound. This involves elucidating the enzymatic pathways responsible for the breakdown of the compound, which can occur under both aerobic and anaerobic conditions. For instance, studies on other chlorinated phenols have identified monooxygenases as key enzymes in the initial steps of aerobic degradation.
Bioremediation Technologies: Developing practical bioremediation strategies, such as bioaugmentation and biostimulation, to clean up contaminated sites. This could involve the use of specific microbial consortia or genetically engineered microorganisms with enhanced degradative capabilities.
Advanced Oxidation Processes (AOPs): Investigating the efficacy of AOPs, such as ozonation, Fenton processes, and photocatalysis, for the chemical degradation of this compound in water and soil.
Natural Attenuation Mechanisms: Studying the natural processes that contribute to the breakdown of this compound in the environment, such as abiotic degradation mediated by minerals.
Rational Design and Synthesis of Derivatives with Tailored Activities
The core structure of this compound provides a versatile scaffold for the rational design and synthesis of new molecules with specific and enhanced biological activities.
Key research avenues include:
Lead Optimization: Using the parent compound as a starting point, medicinal chemists can design and synthesize a library of derivatives with systematic modifications to the aromatic ring and the methoxy (B1213986) and hydroxyl groups.
Target-Specific Design: Leveraging knowledge of the three-dimensional structure of biological targets, researchers can design derivatives that exhibit high affinity and selectivity for a particular enzyme or receptor. This approach is central to modern drug discovery.
Prodrug Strategies: Designing inactive prodrugs of this compound that are converted to the active form in a specific physiological environment, which can improve its pharmacokinetic properties and reduce off-target effects.
Interdisciplinary Research Integrating Chemical, Biological, and Environmental Sciences for Holistic Understanding
A comprehensive understanding of this compound requires a collaborative, interdisciplinary approach that bridges the gap between different scientific fields.
Future research should focus on:
Integrated Toxicological and Environmental Assessment: Combining studies on the compound's biological effects with investigations into its environmental occurrence, fate, and transport to provide a holistic risk assessment.
Metabolomics and Systems Biology: Employing "omics" technologies to gain a systems-level understanding of how this compound affects cellular metabolism and biological networks.
Chemico-Biological Interactions: Investigating the interplay between the chemical properties of the compound and its biological activity, for example, how its lipophilicity and electronic properties influence its membrane permeability and interaction with target proteins.
Sustainable Chemistry and Toxicology: Integrating the principles of green chemistry into the design of new derivatives to ensure that novel compounds with enhanced bioactivity also possess a favorable environmental and toxicological profile.
By pursuing these advanced research directions, the scientific community can build a comprehensive knowledge base for this compound, paving the way for its potential application in various fields while ensuring human and environmental safety.
Q & A
How can 3,4-Dichlor-5-methoxyphenol be synthesized with high purity, and what analytical techniques validate its structural integrity?
Answer:
The synthesis typically involves electrophilic aromatic substitution, where 5-methoxyphenol undergoes chlorination using reagents like sulfuryl chloride (SO₂Cl₂) or chlorine gas under controlled conditions. Critical parameters include temperature (0–5°C to minimize side reactions) and stoichiometric ratios to avoid over-chlorination. Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.
Structural validation employs:
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and methoxy group integrity.
- X-ray crystallography for unambiguous confirmation of molecular geometry. Use programs like SHELXL for refinement and structure solution .
- High-resolution mass spectrometry (HRMS) to verify molecular weight and isotopic patterns.
What experimental strategies resolve discrepancies in reported solubility data for this compound across solvents?
Answer:
Discrepancies often arise from impurities, solvent polarity, or measurement techniques. To address this:
- Standardize solvent pre-treatment : Use anhydrous solvents and degas to eliminate moisture/oxygen interference.
- Employ multiple methods : Compare shake-flask, UV-Vis spectrophotometry, and HPLC-based solubility measurements.
- Thermodynamic analysis : Calculate Hansen solubility parameters (HSPs) to correlate solvent compatibility with the compound’s polarity and hydrogen-bonding capacity. Reference databases like those in for analogous chlorophenol solubility trends .
How do steric and electronic effects of the methoxy and chlorine substituents influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?
Answer:
- Electronic effects : The methoxy group (-OCH₃) is electron-donating via resonance, activating the ring toward electrophilic attack but deactivating it toward NAS. Conversely, chlorine substituents are electron-withdrawing, creating partial positive charges at ortho/para positions.
- Steric hindrance : The 3,4-dichloro-5-methoxy arrangement creates steric congestion, slowing NAS unless bulky leaving groups (e.g., nitro) are present.
Experimental validation : - Perform kinetic studies under varying temperatures and substituent patterns.
- Use computational tools (DFT calculations) to map electrostatic potential surfaces and predict reactive sites.
What methodologies are recommended for analyzing photodegradation pathways of this compound under UV light?
Answer:
- Photoreactor setup : Use a mercury vapor lamp (λ = 254 nm) in quartz vessels, monitoring pH and oxygen levels.
- Analytical techniques :
- LC-MS/MS to identify transient intermediates (e.g., quinones, chlorinated byproducts).
- Electron paramagnetic resonance (EPR) to detect radical species (e.g., hydroxyl radicals).
- Quenching experiments : Add scavengers (e.g., tert-butanol for •OH) to elucidate dominant degradation mechanisms.
How can researchers reconcile conflicting IR spectral data for the hydroxyl group in crystalline vs. solution states?
Answer:
- Crystalline state : Hydrogen bonding in the solid phase broadens the O-H stretch (3200–3400 cm⁻¹). Use X-ray crystallography to confirm intermolecular H-bonding networks .
- Solution state : In non-polar solvents (e.g., CCl₄), sharper O-H peaks appear. Compare with temperature-dependent IR to assess dynamic H-bonding effects.
- Computational modeling : Simulate IR spectra (via Gaussian or ORCA) for isolated vs. aggregated molecules to isolate environmental contributions.
What protocols ensure safe handling and disposal of this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Install fume hoods for weighing and synthesis .
- Waste management : Neutralize acidic/basic residues before disposal. Incinerate chlorinated waste at >1000°C to prevent dioxin formation.
- Spill response : Absorb with vermiculite, place in sealed containers, and label as halogenated waste.
How do solvent polarity and temperature affect the compound’s stability in long-term storage?
Answer:
- Polar solvents (e.g., DMSO, water) : Accelerate hydrolysis of the methoxy group. Use anhydrous acetonitrile or dichloromethane for storage.
- Temperature : Store at –20°C in amber vials to prevent photodegradation and thermal decomposition.
- Stability assays : Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation.
What advanced techniques characterize intermolecular interactions in co-crystals of this compound?
Answer:
- Single-crystal X-ray diffraction (SCXRD) : Resolve H-bonding and π-π stacking motifs. Refine data with SHELXL .
- Thermogravimetric analysis (TGA) : Assess thermal stability and solvent inclusion.
- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., Cl⋯Cl, C-H⋯O) using CrystalExplorer.
How can researchers optimize chromatographic separation of this compound from structurally similar impurities?
Answer:
- Column selection : Use a C18 reverse-phase column with 5 µm particle size.
- Mobile phase : Optimize gradient elution with 0.1% formic acid in water/acetonitrile to enhance resolution.
- Detection : Set UV wavelength to 280 nm (λ_max for chlorophenols). Cross-validate with MS for trace impurities.
What mechanistic insights explain the compound’s antioxidant activity despite its chlorinated structure?
Answer:
- Radical scavenging : The hydroxyl group donates hydrogen atoms to quench free radicals (e.g., DPPH•).
- Metal chelation : Chlorine substituents enhance electron-withdrawing effects, stabilizing metal-phenolate complexes.
- Experimental validation :
- Perform cyclic voltammetry to measure redox potentials.
- Compare IC₅₀ values in DPPH/ABTS assays against non-chlorinated analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
